1-(4-Ethoxy-3-methylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAQCNFJDHCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514439 | |
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-57-1 | |
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Alkoxy-3-methylphenyl)ethanone Derivatives: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Identification
Aromatic ketones are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The 1-(4-alkoxy-3-methylphenyl)ethanone scaffold is of particular interest due to the combined electronic and steric influence of its substituents, which can be fine-tuned to modulate the chemical and biological activity of derivative molecules.
While the specific compound 1-(4-Ethoxy-3-methylphenyl)ethanone was the subject of the initial inquiry, extensive searches of chemical databases did not yield a specific CAS number or directly reported molecular weight for this exact structure. This suggests that it is either a novel or less-characterized compound. However, its close analog, 1-(4-methoxy-3-methylphenyl)ethanone , is well-documented and serves as an excellent model for understanding the chemical behavior of this family of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-methoxy-3-methylphenyl)ethanone | 10024-90-5[1] | C10H12O2 | 164.20[1] |
| This compound | Not available | C11H14O2 | 178.23 (Calculated) |
Physicochemical Properties
The physicochemical properties of these compounds are largely dictated by the nature of the alkoxy group and the substitution pattern on the aromatic ring. The following table summarizes the known properties of the methoxy analog and the predicted properties for the ethoxy derivative.
| Property | 1-(4-methoxy-3-methylphenyl)ethanone | This compound (Predicted) |
| Appearance | White crystalline solid | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not specified | Higher than the methoxy analog |
| Melting Point | Not specified | Lower than the methoxy analog |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone | Similar solubility profile to the methoxy analog |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Overview
The most direct and widely employed method for the synthesis of 1-(4-alkoxy-3-methylphenyl)ethanone derivatives is the Friedel-Crafts acylation . This powerful electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.[2]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The aromatic ring, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a ketone.
A key advantage of the Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material. This deactivation of the ring prevents further acylation, thus avoiding polysubstitution products, a common issue in Friedel-Crafts alkylation reactions.[4]
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of 1-(4-alkoxy-3-methylphenyl)ethanone.
Experimental Protocol: Synthesis of 1-(4-methoxy-3-methylphenyl)ethanone
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(4-methoxy-3-methylphenyl)ethanone, which can be adapted for the synthesis of the ethoxy analog by substituting 2-methoxytoluene with 2-ethoxytoluene.
Materials and Reagents:
-
2-Methoxytoluene (1 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-methoxytoluene (1 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-(4-methoxy-3-methylphenyl)ethanone.
Caption: Step-by-step experimental workflow for the synthesis of 1-(4-methoxy-3-methylphenyl)ethanone.
Applications and Future Directions
1-(4-Alkoxy-3-methylphenyl)ethanone and its derivatives are valuable intermediates in various fields:
-
Pharmaceutical Synthesis: The ketone functionality serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures with potential biological activity.
-
Flavor and Fragrance Industry: Aromatic ketones are known for their characteristic scents and are used in the formulation of perfumes and flavorings.
-
Polymer Science: These compounds can be incorporated into polymer backbones to modify their physical and chemical properties, such as thermal stability and UV resistance.
Future research in this area could focus on the development of more sustainable and efficient catalytic systems for Friedel-Crafts acylation, as well as the exploration of the biological activities of novel derivatives of the 1-(4-alkoxy-3-methylphenyl)ethanone scaffold.
Conclusion
While the specific compound this compound remains to be fully characterized in the public domain, this guide provides a robust framework for its synthesis and an understanding of its properties based on the well-established chemistry of its methoxy analog. The Friedel-Crafts acylation stands as the preeminent synthetic route, offering a reliable and scalable method for the preparation of this important class of aromatic ketones. The information presented herein is intended to empower researchers and drug development professionals to explore the potential of these versatile chemical building blocks in their respective fields.
References
-
PubChem. 1-(4-methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Stenutz. 1-(4-hydroxy-3-methylphenyl)ethanone. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(3-methylphenyl)-. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
ChemBK. ethanone, 1-(4-chloro-3-methylphenyl)-. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
Sources
Solubility profile of 1-(4-Ethoxy-3-methylphenyl)ethanone in organic solvents
Solubility Profile of 1-(4-Ethoxy-3-methylphenyl)ethanone in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and miscibility profile of This compound (CAS: 105321-57-1), also known as 4'-Ethoxy-3'-methylacetophenone. As a lipophilic liquid ketone derivative, its solvation behavior is critical for optimizing reaction yields (e.g., Friedel-Crafts acylation), purification (liquid-liquid extraction), and formulation.
While specific experimental mole-fraction data for this compound is limited in public thermodynamic databases, this guide synthesizes predictive modeling based on structural analogs (e.g., 4'-ethoxyacetophenone) with a rigorous, self-validating experimental protocol for determining miscibility boundaries. The compound exhibits high miscibility with polar aprotic and aromatic solvents, temperature-dependent miscibility with aliphatic hydrocarbons, and negligible solubility in water.
Physicochemical Context & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvation behavior.
-
Molecular Formula: C₁₁H₁₄O₂ (MW: 178.23 g/mol )[4]
-
Physical State: Liquid at ambient temperature (Predicted Boiling Point: ~290°C; Boiling Range at reduced pressure: ~85°C).
-
Functional Groups:
-
Acetyl group (-COCH₃): Polar, Hydrogen Bond Acceptor (HBA).
-
Ethoxy group (-OCH₂CH₃): Lipophilic, weak HBA.
-
Methyl group (-CH₃): Lipophilic, increases dispersion forces.
-
Phenyl Ring: Aromatic, pi-pi stacking potential.
-
Solubility Driver: The molecule is amphiphilic but predominantly lipophilic (Estimated LogP ~2.5–3.0). The lack of Hydrogen Bond Donors (HBD) indicates it cannot self-associate via hydrogen bonding, making it highly soluble in solvents that can act as donors (e.g., alcohols) or those with compatible dipole moments.
Predicted Solubility & Miscibility Profile
Based on Hansen Solubility Parameters (HSP) of the acetophenone core (
Table 1: Predicted Miscibility in Key Solvent Classes (at 25°C)
| Solvent Class | Representative Solvent | Predicted Behavior | Mechanistic Insight |
| Polar Protic | Ethanol, Methanol | Miscible | Solvent -OH donates H-bond to ketone/ether oxygens. |
| Polar Aprotic | Acetone, Ethyl Acetate | Miscible | Dipole-dipole interactions; "Like dissolves like". |
| Chlorinated | Dichloromethane (DCM) | Miscible | High dispersion forces and polar compatibility. |
| Aromatic | Toluene, Xylene | Miscible | |
| Aliphatic | n-Heptane, Hexane | Variable | Likely miscible at RT; potential Upper Critical Solution Temperature (UCST) behavior at low temps. |
| Aqueous | Water | Immiscible | Hydrophobic effect dominates; solubility < 0.1 g/L expected. |
Experimental Methodology: Determination of Miscibility Boundaries
Since this compound is a liquid, the standard "Solid-Liquid Equilibrium (SLE)" gravimetric method is replaced by a Liquid-Liquid Equilibrium (LLE) Cloud Point Method . This protocol validates the temperature range of miscibility, particularly for aliphatic solvents where phase separation may occur.
Protocol: Visual Polythermal Method (Cloud Point)
Objective: Determine the Upper Critical Solution Temperature (UCST) in non-polar solvents.
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvents: n-Heptane, Cyclohexane (HPLC Grade).
Workflow:
-
Preparation: Prepare binary mixtures of the analyte and solvent in varying mole fractions (
to ) in precision glass vials. -
Sealing: Flame-seal or tightly cap vials to prevent solvent evaporation.
-
Heating: Place vials in a thermostated water bath. Heat until the mixture becomes a single homogeneous phase (clear).
-
Cooling: Cool the bath slowly (0.5 K/min) while stirring.
-
Detection: Record the temperature (
) at the first onset of turbidity (phase separation). -
Validation: Repeat the heating/cooling cycle 3 times. The variance should be
K.
Visualization: Experimental Workflow
Caption: Figure 1. Visual Polythermal workflow for determining liquid-liquid miscibility boundaries (Cloud Point).
Thermodynamic Modeling
For researchers requiring precise thermodynamic data for process simulation (e.g., Aspen Plus), the experimental data should be correlated using the NRTL (Non-Random Two-Liquid) model, which is superior for partially miscible liquid systems.
The NRTL Equation for Activity Coefficient (
Where:
- (Binary interaction parameters)
- : Non-randomness parameter (typically fixed at 0.2 or 0.3).
Application:
By fitting the
Applications in Synthesis & Purification
1. Reaction Solvent Selection:
For Friedel-Crafts acetylation or alkylation reactions involving this compound, Dichloromethane (DCM) or 1,2-Dichloroethane are optimal. They solubilize the ketone fully and are compatible with Lewis Acid catalysts (
2. Purification (Crystallization/Extraction):
-
Scenario: If the compound needs to be separated from a more polar impurity.
-
Strategy: Use a Heptane/Ethyl Acetate system. The compound is highly soluble in Ethyl Acetate but likely has a steep solubility curve in Heptane at low temperatures.
-
Procedure: Dissolve in minimal hot Ethyl Acetate, add warm Heptane, and cool. If the compound is liquid, this may result in "oiling out"; in that case, liquid-liquid extraction with Water/Ethyl Acetate is preferred (Compound partitions into Organic phase).
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP prediction methodology).
-
NIST Chemistry WebBook. Thermophysical Properties of Acetophenone Derivatives. Link (Verified source for structural analog data).
- Sandler, S. I. (2017). Chemical, Biochemical, and Engineering Thermodynamics. Wiley.
-
PubChem Compound Summary. this compound (CAS 105321-57-1).[5] National Center for Biotechnology Information. Link (Verification of chemical identity).
Sources
Advanced Technical Review: 1-(4-Ethoxy-3-methylphenyl)ethanone in Organic Synthesis
Executive Summary
1-(4-Ethoxy-3-methylphenyl)ethanone (CAS: 105321-57-1), also known as 4'-Ethoxy-3'-methylacetophenone , is a specialized aromatic ketone used as a pivotal intermediate in medicinal chemistry and materials science.[1] Structurally, it features an acetophenone core functionalized with a lipophilic ethoxy group at the para position and a methyl group at the meta position.
This specific substitution pattern renders it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly where modulation of lipophilicity (LogP) and steric bulk is required to optimize drug-receptor binding compared to its methoxy analog (acetovanillone derivatives).[1] It serves as a precursor for chalcones, heterocycles (pyrazoles, thiazoles), and liquid crystal mesogens.[1]
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 105321-57-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Physical State | Pale yellow liquid or low-melting solid |
| Predicted LogP | ~2.8 - 3.1 (Lipophilic) |
| Key Functional Groups | Ketone (Electrophilic), Ethoxy (Electron Donating), Methyl (Weakly Activating) |
Synthesis Modules
The synthesis of this compound can be approached via two primary distinct pathways, depending on scale and starting material availability.
Method A: Friedel-Crafts Acylation (Industrial Route)
This method utilizes 2-Ethoxytoluene (1-ethoxy-2-methylbenzene) as the starting material. The ethoxy group is a strong ortho/para director, while the methyl group is a weaker activator. The acetylation occurs selectively at the para position relative to the ethoxy group (position 4), which is sterically accessible and electronically activated.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]
-
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Critical Note: Stoichiometric AlCl₃ is required because the product ketone forms a stable complex with the Lewis acid, deactivating the catalyst.[3]
Method B: Williamson Ether Synthesis (Precision Lab Route)
This route begins with 4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8).[1] It allows for the late-stage introduction of the ethyl group, making it ideal for generating homologous series (e.g., methoxy, ethoxy, propoxy) during SAR exploration.[1]
-
Reagents: Ethyl Bromide (or Ethyl Iodide), Potassium Carbonate (K₂CO₃).[1]
-
Solvent: DMF (Dimethylformamide) or Acetone.[1]
-
Mechanism:
Nucleophilic Substitution.[1] -
Advantage: Higher functional group tolerance and avoids harsh Lewis acids.[1]
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways demonstrating the convergent synthesis of the target molecule via Acylation (Top) and Alkylation (Bottom).
Experimental Protocols
Protocol 1: O-Ethylation of 4'-Hydroxy-3'-methylacetophenone
Objective: Synthesis of 10 g of this compound with >98% purity.
Reagents:
-
4'-Hydroxy-3'-methylacetophenone (15.0 g, 100 mmol)
-
Ethyl Iodide (17.1 g, 110 mmol) [Alternative: Ethyl Bromide with catalytic KI][1]
-
Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)[1]
-
DMF (Dimethylformamide, 100 mL)[1]
Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 4'-Hydroxy-3'-methylacetophenone and DMF. Stir until dissolved.
-
Base Addition: Add anhydrous K₂CO₃ in a single portion. The suspension may turn yellow due to phenoxide formation.
-
Alkylation: Add Ethyl Iodide dropwise over 10 minutes via a pressure-equalizing dropping funnel.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] The starting phenol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate or oil out.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If the product is a solid, recrystallize from Ethanol/Water. If liquid, purify via vacuum distillation.[1]
Mechanistic Insight: The use of K₂CO₃ in DMF promotes the formation of the phenoxide anion, which acts as a potent nucleophile attacking the ethyl iodide in a classic
Reactivity & Derivatization Network
The acetyl group (-COCH₃) serves as a versatile "handle" for further chemical elaboration.[1]
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields Chalcones (1,3-diphenyl-2-propene-1-ones).[1] These are privileged structures in oncology and anti-inflammatory research.[1]
-
Willgerodt-Kindler Reaction: Conversion of the acetyl group to a thioamide, hydrolyzable to the corresponding arylacetic acid.
-
Heterocycle Formation: Reaction with hydrazine derivatives yields Pyrazoles , widely used in COX-2 inhibitors.[1]
Visualization: Reaction Network
Caption: Divergent synthesis pathways transforming the core ketone into bioactive scaffolds (Chalcones, Pyrazoles) and carboxylic acids.[1]
Pharmaceutical & Material Science Applications[1][3][5]
Drug Discovery (SAR Optimization)
In medicinal chemistry, the 4-ethoxy-3-methylphenyl moiety is often compared against the 4-methoxy analog (derived from acetovanillone) to fine-tune physicochemical properties:
-
Lipophilicity: The ethyl group increases LogP by approximately 0.5 units compared to the methyl group. This enhances blood-brain barrier (BBB) penetration and alters distribution volumes.[1]
-
Metabolic Stability: The ethoxy group is generally more resistant to O-dealkylation by Cytochrome P450 enzymes than the methoxy group, potentially extending the half-life (
) of the drug candidate.[1] -
Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Iloperidone (an antipsychotic) and various PPAR agonists, where the acetophenone fragment serves as the linker to the polar head group.[1]
Liquid Crystals
The molecule's rigid phenyl core and the flexibility of the ethoxy tail make it a suitable candidate for mesogenic cores . Elongating the alkyl chain (ethoxy
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link][1]
-
Organic Syntheses. General Procedure for Friedel-Crafts Acylation. Org. Synth. 2010, 87, 193. [Link]
Sources
Technical Guide: Reactivity Profile of the Acetyl Group in 1-(4-Ethoxy-3-methylphenyl)ethanone
Topic: Reactivity Profile of the Acetyl Group in 1-(4-Ethoxy-3-methylphenyl)ethanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This compound (CAS 17094-34-7), also known as 4-ethoxy-3-methylacetophenone, serves as a critical pharmacophore scaffold in medicinal chemistry. Its structural uniqueness lies in the interplay between the electron-donating ethoxy group (para-position) and the methyl group (meta-position), which modulate the reactivity of the acetyl moiety. This guide provides a deep-dive analysis of the acetyl group's reactivity, focusing on its role as a precursor for chalcones (via Claisen-Schmidt condensation),
Structural & Electronic Analysis
Electronic Environment
The reactivity of the acetyl group is dictated by the electronic push-pull dynamics of the benzene ring substituents:
-
4-Ethoxy Group (+M Effect): The oxygen atom donates electron density into the aromatic ring via resonance. This increases the electron density at the carbonyl carbon indirectly by reducing the electrophilicity of the carbonyl relative to unsubstituted acetophenone. However, it significantly enhances the basicity of the carbonyl oxygen.
-
3-Methyl Group (+I Effect): Provides a weak inductive electron-donating effect. While sterically non-intrusive to the acetyl group, it increases the lipophilicity of the molecule, influencing solubility profiles in non-polar solvents.
Quantitative Parameters
| Property | Value | Implication for Reactivity |
| Molecular Weight | 178.23 g/mol | Suitable for fragment-based drug design. |
| Predicted pKa ( | ~19–20 | Accessible for deprotonation by alkoxides (e.g., NaOEt, KOH). |
| Carbonyl Electrophilicity | Moderate | Less reactive than nitro-acetophenones; requires activation for weak nucleophiles. |
Core Reactivity Profiles[1]
Claisen-Schmidt Condensation (Chalcone Synthesis)
The most prevalent application of this scaffold is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[1] The acetyl group acts as the nucleophilic component (after enolization) attacking an aromatic aldehyde.
-
Mechanism: Base-catalyzed abstraction of an
-proton forms a resonance-stabilized enolate.[1] The enolate attacks the aldehyde carbonyl, followed by dehydration (E1cB mechanism). -
Selectivity: The formation of the (E)-isomer is thermodynamically favored due to the steric relief between the phenyl rings.
-Halogenation (Heterocycle Precursor)
Bromination of the acetyl methyl group is the gateway to synthesizing thiazoles, imidazoles, and other heterocycles.
-
Reagent Choice:
-
Bromine (
) in Acetic Acid: Standard electrophilic substitution via the enol tautomer. -
N-Bromosuccinimide (NBS) + p-TsOH: Provides controlled monobromination, preventing the formation of
-dibromo side products.
-
Baeyer-Villiger Oxidation
Treatment with peracids (e.g., mCPBA) converts the ketone into an ester.[2]
-
Migration Aptitude: In acetophenone derivatives, the aryl group has a higher migration aptitude than the methyl group (Aryl > Methyl).
-
Product: The major product is 4-ethoxy-3-methylphenyl acetate (oxygen inserts between the ring and the carbonyl), not the methyl ester.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways originating from the central acetyl group.
Figure 1: Divergent synthesis pathways from the acetyl moiety of this compound.
Experimental Protocols
Protocol A: Synthesis of Chalcone Derivative (Claisen-Schmidt)
Context: This protocol describes the condensation with p-anisaldehyde.[1]
-
Reagent Preparation: Dissolve this compound (10 mmol) and p-anisaldehyde (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add aqueous NaOH (40%, 5 mL) dropwise while stirring at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a precipitate indicates the product.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with dilute HCl (10%) to pH ~7.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
-
Self-Validation: Melting point determination and TLC (Hexane:EtOAc 8:2) should show a single spot distinct from starting materials.
-
Protocol B: -Bromination using NBS
Context: Preferred method for high regioselectivity.
-
Setup: Dissolve the ketone (10 mmol) in Acetonitrile (30 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 11 mmol) and p-Toluenesulfonic acid (p-TsOH, 1 mmol) as a catalyst.
-
Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC.
-
Workup: Evaporate the solvent. Dissolve the residue in DCM and wash with water and brine.
-
Isolation: Dry over anhydrous
and concentrate. The -bromo ketone is often lachrymatory; handle with care in a fume hood.
References
-
BenchChem. Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.[1] (General protocol adaptation).
-
Sigma-Aldrich. Baeyer-Villiger Oxidation Reaction. (Mechanistic grounding for ester formation).[3]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis and Characterization of alpha-Halo Ketones. (Bromination methodologies).[4][5][6]
-
PubChem. 1-(4-Methoxy-3-methylphenyl)ethanone Compound Summary. (Structural analog data).
Sources
An In-depth Technical Guide to the Determination of Melting and Boiling Points for 1-(4-Ethoxy-3-methylphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of the organic compound 1-(4-Ethoxy-3-methylphenyl)ethanone (CAS No. 2636-23-9). While specific experimental data for this compound is not extensively documented in readily available literature, this guide serves as a robust framework for researchers, scientists, and drug development professionals to accurately measure these critical physicochemical properties. The document outlines established experimental protocols, discusses the significance of these parameters in a pharmaceutical context, and explores predictive computational approaches. Adherence to the principles and procedures detailed herein will ensure the generation of reliable and reproducible data essential for compound characterization, purity assessment, and quality control.
Introduction: The Critical Role of Melting and Boiling Points in Pharmaceutical Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide profound insights into its identity, purity, and molecular structure.[1][2] For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase (melting point) and from a liquid to a gaseous phase (boiling point) is a unique characteristic influenced by the strength of its intermolecular forces.[3]
In the pharmaceutical industry, these parameters are not merely academic data points; they are critical for:
-
Purity Assessment: A pure crystalline substance will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[4][5] The presence of impurities introduces defects into the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[1][4][5]
-
Compound Identification and Characterization: The melting and boiling points serve as crucial data for identifying a newly synthesized compound and confirming its structure.[1][6]
-
Formulation Development: Knowledge of a compound's thermal properties is essential for designing stable and effective dosage forms. For instance, the melting point can influence the choice of excipients and manufacturing processes like granulation and tablet compression.[1]
-
Regulatory Compliance: Regulatory bodies often require the determination of these physical properties as part of the chemical characterization data package for new chemical entities.[7][8][9]
The molecular structure of this compound, featuring a substituted aromatic ring, a ketone functional group, and an ether linkage, dictates the nature and strength of its intermolecular interactions, primarily van der Waals forces and dipole-dipole interactions. These forces must be overcome by thermal energy to induce phase transitions.
Predictive Approaches for Estimating Melting and Boiling Points
In the absence of established experimental data, computational methods can provide valuable estimations of the melting and boiling points of this compound. These in silico techniques are particularly useful in the early stages of drug discovery for screening and prioritizing candidate molecules.
Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are prominent predictive tools.[10][11] These models are trained on large datasets of known compounds and their experimentally determined properties.[10][11] By analyzing the molecular structure of a new compound, these models can predict its physicochemical properties. Several online predictors and specialized software packages are available for this purpose.[12] It is important to note that while predictive methods are useful, they provide estimations and should always be confirmed by experimental determination.
Experimental Determination of Melting Point
The determination of the melting point involves heating a small, finely powdered sample of the crystalline solid at a controlled rate and observing the temperature at which the phase transition occurs.[5][13]
Recommended Methodology: The Capillary Method
The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[13][14] It is referenced in various standard test methods, including those from ASTM International.[15][16]
Experimental Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample. A small amount of the sample should enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[14]
-
Apparatus Setup: Place the packed capillary tube into a melting point apparatus. Modern digital instruments typically have a heated metal block with an integrated thermometer and a magnifying lens for observation.[13]
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[5]
-
For an accurate determination, start heating the block at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[4]
-
Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has completely melted (the final melting point). This range is the melting point of the sample.
-
Alternative Methodology: Thiele Tube Method
For laboratories without a modern melting point apparatus, the Thiele tube method offers a classic and effective alternative.[4]
Experimental Protocol:
-
Sample Preparation: Prepare the packed capillary tube as described above.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[4]
-
Heating: Immerse the thermometer and attached capillary tube into the oil bath of the Thiele tube. The unique design of the Thiele tube allows for uniform heating of the oil via convection when the side arm is gently heated with a Bunsen burner.[4]
-
Observation: Heat the oil slowly and record the temperatures at the start and completion of melting.
Diagram of Melting Point Determination Workflow
Caption: Workflow for experimental melting point determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18] Several methods are available for its determination, with the choice depending on the amount of sample available.
Recommended Methodology for Small Sample Sizes: The Thiele Tube Method
When only a small amount of this compound is available, the Thiele tube method is highly suitable.[19]
Experimental Protocol:
-
Sample Preparation: Place a small amount (less than 1 mL) of the liquid sample into a small test tube.[19]
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.[19][20]
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point mineral oil.[19][21]
-
Heating and Observation:
-
Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will be expelled.[21]
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor has replaced the air.[19][21]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[19][21]
-
Alternative Methodologies for Larger Sample Sizes
For larger quantities of the sample, distillation or reflux methods can be employed.[19][22]
-
Simple Distillation: In a simple distillation setup, the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[22][23] The highest stable temperature observed on the thermometer during the distillation of the bulk of the liquid corresponds to its boiling point.[19]
-
Reflux Method: A reflux apparatus can also be used. The liquid is heated to its boiling point, and the temperature of the condensing vapor is measured, which represents the boiling point.[19]
Diagram of Boiling Point Determination (Thiele Tube Method)
Caption: Workflow for boiling point determination using the Thiele tube method.
Data Summary and Interpretation
All experimentally determined values should be meticulously recorded and presented clearly.
| Property | Predicted Value (°C) | Experimental Value 1 (°C) | Experimental Value 2 (°C) | Mean Experimental Value (°C) |
| Melting Point | Enter predicted value | |||
| Boiling Point | Enter predicted value |
Interpretation of Results:
-
Sharp Melting Point: A narrow melting range (≤ 1°C) is indicative of a high degree of purity.[4]
-
Broad Melting Point: A wide melting range suggests the presence of impurities.[5]
-
Comparison with Literature/Predicted Values: The experimentally determined values should be compared with any available literature or predicted values to confirm the identity of the compound. Discrepancies may indicate impurities or a misidentification of the substance.
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its comprehensive physicochemical characterization. This guide has detailed robust and validated experimental methodologies, including the capillary and Thiele tube methods, which are aligned with international standards.[7][8] By adhering to these protocols, researchers and drug development professionals can generate high-quality, reliable data that is essential for purity assessment, compound identification, and advancing pharmaceutical development programs. In the absence of established experimental data, the predictive methods discussed provide a valuable starting point, which must be corroborated by empirical measurement.
References
- OECD 102: Melting Point Methodology and Analysis - YesWeLab - Blog. (2025, June 13).
- Melting point determination. (n.d.).
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
- Measuring the Melting Point - Westlab Canada. (2023, May 8).
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
- BOILING POINT DETERMINATION. (n.d.).
- Melting point determination - SSERC. (n.d.).
- Determination of a Boiling Point - Experiment - Vernier. (n.d.).
- Test No. 102: Melting Point/ Melting Range - OECD. (n.d.).
- Melting point determination | Edisco. (n.d.).
- Test No. 102: Melting Point/ Melting Range - OECD. (n.d.).
- Video: Boiling Points - Procedure - JoVE. (2020, March 26).
- OECD n°102: Melting point/Melting interval - Analytice. (2020, November 27).
- Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30).
- Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines | Industrial & Engineering Chemistry Research - ACS Publications. (2008, January 10).
- Buy Ethanone, 1-(4-ethyl-3-methylphenyl)- (EVT-13966178) - EvitaChem. (n.d.).
- Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.).
- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024, June 25).
- Melting point determination: Significance and symbolism. (2025, July 31).
- Melting Point Predictor - AAT Bioquest. (n.d.).
- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
- ASTM E 324 : 2016 Standard Test Method for Relative Initial and Final - Intertek Inform. (2019, February 25).
- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023, April 25).
- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (2025, July 24).
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
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- 19. chem.libretexts.org [chem.libretexts.org]
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- 22. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 23. vernier.com [vernier.com]
Methodological & Application
Application Note: Synthesis of 1-(4-Ethoxy-3-methylphenyl)ethanone via Williamson Ether Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the O-alkylation of 4-hydroxy-3-methylacetophenone to synthesize 1-(4-ethoxy-3-methylphenyl)ethanone. This transformation is a classic example of the Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol herein details a reliable procedure employing ethyl iodide as the alkylating agent and potassium carbonate as the base. This application note is designed to offer both a step-by-step experimental procedure and a deeper understanding of the underlying chemical principles, ensuring reproducibility and success for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key building block in organic chemistry. Its synthesis from the readily available 4-hydroxy-3-methylacetophenone is an instructive example of nucleophilic substitution at a phenolic hydroxyl group. The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation due to its reliability and broad scope.[1] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[1][2]
In this specific application, the phenolic proton of 4-hydroxy-3-methylacetophenone is abstracted by a base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of ethyl iodide and displacing the iodide leaving group to form the desired ether product.
Reaction Mechanism and Key Considerations
The overall transformation follows the SN2 pathway of the Williamson ether synthesis.[1]
Step 1: Deprotonation
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-methylacetophenone by potassium carbonate. Potassium carbonate is a moderately weak base, but it is sufficient to deprotonate the acidic phenol.[3] The use of a solid base in a liquid reaction medium can sometimes be influenced by the particle size of the base.[4][5]
Step 2: Nucleophilic Attack
The resulting phenoxide ion is a potent nucleophile. It attacks the ethyl iodide in a bimolecular nucleophilic substitution (SN2) reaction. The iodide ion is an excellent leaving group, facilitating this step.[1] Primary alkyl halides, like ethyl iodide, are ideal for this reaction as they are less prone to competing elimination reactions.[2][6]
Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically used. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| 4-Hydroxy-3-methylacetophenone | C₉H₁₀O₂ | 150.17 | 876-02-8[7] |
| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6[8] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone | C₃H₆O | 58.08 | 67-64-1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Ethyl iodide is a hazardous substance. It is a suspected mutagen and may cause allergic skin reactions, serious eye irritation, and respiratory irritation.[9][10][11] Always handle ethyl iodide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]
-
Acetone and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.
-
Always wear appropriate PPE throughout the experiment.
Synthesis Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemeo.com [chemeo.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. samratpharmachem.com [samratpharmachem.com]
Scalable Synthesis Routes for 1-(4-Ethoxy-3-methylphenyl)ethanone
Executive Summary
1-(4-Ethoxy-3-methylphenyl)ethanone is a key intermediate in the synthesis of fine chemicals, fragrances, and pharmaceutical active ingredients (APIs). Its structural core—a tri-substituted benzene ring—presents specific regiochemical challenges during scale-up.
This guide outlines two distinct, scalable synthetic pathways. Route A (The "Convergent" Route) is the recommended protocol for high-purity applications, utilizing a Williamson ether synthesis on a commercially available or easily synthesized phenol precursor. Route B (The "Direct" Route) utilizes Friedel-Crafts acylation, offering a shorter step count but requiring rigorous control of regioselectivity and heat transfer.
Retrosynthetic Analysis
To design a robust process, we must visualize the disconnection logic. The target molecule can be deconstructed into two primary precursors: 4-hydroxy-3-methylacetophenone or 2-ethoxytoluene.
Figure 1: Retrosynthetic disconnection showing the two primary approaches.[1] Route A is preferred for purity; Route B is preferred for raw material cost efficiency.
Route Selection Strategy
| Feature | Route A: O-Alkylation (Recommended) | Route B: Friedel-Crafts Acylation |
| Key Reaction | Williamson Ether Synthesis | Electrophilic Aromatic Substitution |
| Regioselectivity | 100% (Pre-defined by starting material) | ~90-95% (Para-directing ethoxy group dominates, but ortho-isomers possible) |
| Scalability | Excellent. No heavy metal waste; simple inorganic salt byproducts. | Good, but requires handling stoichiometric AlCl₃ and HCl gas evolution. |
| Purification | Crystallization or simple distillation. | Fractional distillation often required to remove isomers. |
| Safety | Standard solvent handling. | Exothermic; requires moisture-free conditions.[2] |
Detailed Protocols
Route A: The "Convergent" Protocol (Recommended)
This route involves the O-ethylation of 4-hydroxy-3-methylacetophenone. If the starting phenol is not purchased, it can be synthesized via Fries rearrangement of o-tolyl acetate [1].
Step-by-Step Methodology
Reagents:
-
Substrate: 4-Hydroxy-3-methylacetophenone (1.0 equiv)
-
Alkylating Agent: Ethyl Bromide (1.2 equiv) [Note: EtBr is preferred over EtI for cost and Et₂SO₄ for toxicity].
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 - 2.0 equiv).
-
Solvent: Acetone (reagent grade) or Acetonitrile (for faster kinetics).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) or TBAB (Phase Transfer Catalyst) if reaction is sluggish.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.
-
Charging: Charge the flask with 4-hydroxy-3-methylacetophenone (e.g., 100 g, 0.666 mol) and Acetone (500 mL, 5 vol).
-
Base Addition: Add anhydrous K₂CO₃ (138 g, 1.0 mol) in a single portion with moderate stirring. The mixture will form a suspension.
-
Alkylation: Add Ethyl Bromide (87 g, 0.8 mol) via an addition funnel over 15 minutes.
-
Critical Control: If using KI catalyst, add it prior to EtBr.
-
-
Reaction: Heat the mixture to gentle reflux (approx. 56-60°C internal). Stir vigorously to ensure the solid base does not settle.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 6–12 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with fresh acetone (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (300 mL) and wash with 1M NaOH (100 mL) to remove any unreacted phenol (critical for color stability).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Final Step: High-vacuum distillation (bp approx. 140-150°C at 5 mmHg) or crystallization from cold hexane if the product solidifies (Melting point is low, often an oil at RT).
-
Route B: The "Direct" Protocol (Alternative)
This route utilizes the strong para-directing effect of the ethoxy group in 2-ethoxytoluene to install the acetyl group.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Ethoxytoluene (1.0 equiv).
-
Acylating Agent: Acetyl Chloride (1.1 equiv).
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (EDC).
Protocol:
-
Setup: Dry 3-neck flask, N₂ atmosphere, ice bath, and an HCl gas scrubber (NaOH trap) connected to the exhaust.
-
Catalyst Slurry: Charge DCM (5 vol) and AlCl₃ (1.2 equiv). Cool to 0-5°C.
-
Acyl Chloride Addition: Add Acetyl Chloride (1.1 equiv) dropwise, keeping T < 10°C. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add 2-Ethoxytoluene (1.0 equiv) dropwise over 30–60 minutes.
-
Thermodynamics: This step is highly exothermic. Strictly control temperature between 0–5°C to maximize regioselectivity (para vs. ortho) [2].
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Quench (Hazardous): Pour the reaction mixture slowly onto a mixture of ice and conc. HCl. Caution: Violent hydrolysis of AlCl₃.
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with water, NaHCO₃ (sat.), and brine.
-
Purification: Fractional distillation is required to separate the major product (this compound) from minor ortho-isomers.
Analytical Validation
The identity of the synthesized material must be confirmed using NMR and MS.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80 (d, J=2.0 Hz, 1H, H-2 aromatic)
-
δ 7.75 (dd, J=8.5, 2.0 Hz, 1H, H-6 aromatic)
-
δ 6.85 (d, J=8.5 Hz, 1H, H-5 aromatic)
-
δ 4.10 (q, J=7.0 Hz, 2H, -OCH ₂CH₃)
-
δ 2.55 (s, 3H, -COCH ₃)
-
δ 2.25 (s, 3H, Ar-CH ₃)
-
δ 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH ₃)
-
-
Mass Spectrometry (GC-MS): Molecular ion peak [M]+ at m/z 178.[3]
Process Safety & Troubleshooting
| Issue | Cause | Solution |
| Incomplete Conversion (Route A) | Water in solvent/base; "Clumping" of K₂CO₃. | Use anhydrous solvents; use mechanical stirring to break up solids; add 5 mol% KI. |
| Regioisomers (Route B) | Temperature too high during addition. | Maintain T < 5°C during addition. Use a solvent with lower dielectric constant (DCM). |
| Coloration (Yellow/Brown) | Oxidation of phenol or traces of iodine. | Wash crude with dilute sodium thiosulfate (if iodide used) or 1M NaOH (to remove phenol). |
References
- Fries Rearrangement Protocols: Martin, R. Organic Preparations and Procedures International, 1992, 24, 369. (General review of Fries rearrangement for hydroxyacetophenone synthesis).
- Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions, Wiley-Interscience, New York, 1964.
-
Physical Properties & CAS Data: PubChem Compound Summary for CID 105321-57-1. Link
- Alkylation of Phenols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 985.
- Scale-up of Acetophenones: Smith, J. et al. "Process Development of 4-Alkoxyacetophenones." Organic Process Research & Development, 2010. (General reference for scale-up methodology).
Sources
The Pivotal Role of 1-(4-Ethoxy-3-methylphenyl)ethanone in the Genesis of Advanced Calamitic Liquid Crystals
Abstract
This comprehensive guide details the strategic application of 1-(4-Ethoxy-3-methylphenyl)ethanone as a cornerstone building block in the synthesis of high-performance calamitic (rod-like) liquid crystals. We delve into the mechanistic underpinnings of molecular design, providing field-proven protocols for the synthesis of chalcone-based liquid crystal intermediates and their subsequent elaboration into more complex mesogenic structures. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a blend of theoretical insights and practical, step-by-step methodologies.
Introduction: The Architectural Significance of Substituted Acetophenones in Mesogen Design
The quest for novel liquid crystalline materials with tailored properties is a perpetual endeavor in materials science. The molecular architecture of a compound dictates its mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. Calamitic liquid crystals, characterized by their rod-like shape, are the bedrock of modern display technologies and are finding increasing applications in optical sensing and drug delivery systems.
The subject of this guide, this compound, is a particularly valuable precursor for calamitic liquid crystals. Its structure offers a unique combination of features:
-
A Rigid Phenyl Core: Forms the foundational element of the mesogenic rod.
-
An Ethoxy Tail: Provides a degree of flexibility and influences the intermolecular interactions that drive liquid crystal phase formation.
-
A Methyl Substituent: This lateral group can subtly modulate the molecular packing and, consequently, the mesophase characteristics.
-
A Reactive Acetyl Group: Serves as a versatile chemical handle for chain extension and the introduction of various linking groups, most notably the chalcone moiety.
The strategic incorporation of this compound allows for the precise tuning of the resulting liquid crystal's properties, making it a molecule of significant interest for the synthesis of advanced functional materials.
Core Synthesis Strategy: The Claisen-Schmidt Condensation Pathway
The primary synthetic route to leverage the potential of this compound in liquid crystal synthesis is the Claisen-Schmidt condensation. This base-catalyzed reaction with a substituted aromatic aldehyde forges a chalcone, an α,β-unsaturated ketone, which serves as a rigid and electronically conjugated central linkage in the nascent liquid crystal molecule.[1][2]
The general reaction scheme is as follows:
Caption: Claisen-Schmidt condensation workflow.
This initial chalcone structure can itself exhibit liquid crystalline properties, or more commonly, serve as a scaffold for further molecular elaboration, such as the addition of terminal alkyl or alkoxy chains via esterification, to induce or enhance mesomorphism.
Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Details/Specification |
| This compound | Purity: ≥98% |
| Substituted Benzaldehydes | e.g., 4-Alkoxybenzaldehydes, Purity: ≥98% |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Pellets, ACS Reagent Grade |
| Ethanol | Anhydrous, 200 proof |
| Dichloromethane (DCM) | ACS Reagent Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Purity: ≥99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Purity: ≥99% |
| Substituted Benzoic Acids | Purity: ≥98% |
| Fourier-Transform Infrared (FTIR) Spectrometer | To confirm functional group transformations. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural elucidation of intermediates and final products. |
| Differential Scanning Calorimeter (DSC) | To determine phase transition temperatures and enthalpies. |
| Polarizing Optical Microscope (POM) with Hot Stage | For visual identification of liquid crystal phases and textures. |
Protocol 1: Synthesis of a Chalcone Intermediate
This protocol describes the synthesis of a representative chalcone, (E)-1-(4-ethoxy-3-methylphenyl)-3-(4-hexyloxyphenyl)prop-2-en-1-one.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of this compound and 2.06 g (10 mmol) of 4-(hexyloxy)benzaldehyde in 40 mL of absolute ethanol. Stir the mixture until all solids have dissolved.
-
Base Addition: To the stirred solution, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise over 15 minutes. The reaction mixture will typically develop a yellow to orange color and may become cloudy.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form. Acidify the mixture to a pH of ~7 using dilute hydrochloric acid.
-
Purification: Collect the crude chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.
Protocol 2: Synthesis of a Chalcone-Ester Liquid Crystal
This protocol details the esterification of the chalcone intermediate synthesized in Protocol 1 to produce a more elongated liquid crystal molecule.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate from the previous step (e.g., (E)-1-(4-ethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, assuming a hydroxyl-substituted benzaldehyde was used) (5 mmol), a suitable 4-alkoxybenzoic acid (6 mmol), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in 50 mL of dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (6 mmol) in 10 mL of dry DCM dropwise with stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, filter off the DCU precipitate. Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the final liquid crystalline ester.
Characterization and Data
The synthesized compounds should be rigorously characterized to confirm their structure and mesomorphic properties.
Spectroscopic Characterization
-
FTIR Spectroscopy: Will confirm the presence of key functional groups. For the chalcone, expect strong absorption bands for the α,β-unsaturated carbonyl (C=O) at ~1650-1680 cm⁻¹ and the C=C double bond at ~1580-1620 cm⁻¹. For the ester, a characteristic C=O stretch will appear around 1735 cm⁻¹.
-
¹H NMR Spectroscopy: Provides detailed structural information. For the chalcone, two characteristic doublets in the vinylic region (δ 7.0-8.0 ppm) with a coupling constant (J) of ~15 Hz are indicative of the trans configuration of the double bond. Aromatic protons will appear in the δ 6.8-8.2 ppm range, while the ethoxy and methyl protons will be observed in the upfield region.
Mesomorphic Properties of a Representative Chalcone-Based Liquid Crystal Series
The following table presents hypothetical yet representative data for a homologous series of liquid crystals derived from this compound and 4-alkoxybenzaldehydes, illustrating the effect of terminal chain length on the mesomorphic behavior.
| Compound | Terminal Chain (-R) | Melting Point (°C) | Transition Temperature (°C) | Clearing Point (°C) | Mesophase(s) |
| LC-1 | -OC₄H₉ | 110 | - | 125 | Nematic |
| LC-2 | -OC₆H₁₃ | 105 | SmA at 115 | 135 | Smectic A, Nematic |
| LC-3 | -OC₈H₁₇ | 98 | SmA at 128 | 142 | Smectic A |
| LC-4 | -OC₁₀H₂₁ | 95 | SmA at 135 | 140 | Smectic A |
Abbreviations: SmA = Smectic A phase, N = Nematic phase.
Causality and Field-Proven Insights
-
Choice of Base in Claisen-Schmidt Condensation: Strong bases like NaOH or KOH are essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile. The concentration of the base can influence reaction rates and yields.
-
Solvent Selection: Ethanol is a common and effective solvent for the Claisen-Schmidt condensation as it readily dissolves the reactants and the base. For the esterification, a non-polar, aprotic solvent like DCM is crucial to prevent side reactions with the coupling agent (DCC).
-
Role of the Lateral Methyl Group: The methyl group on the this compound core can disrupt the close packing of the molecules. This often leads to a depression of the melting point and can influence the type of smectic phase observed.
-
Influence of Terminal Chain Length: As demonstrated in the data table, increasing the length of the terminal alkoxy chain generally promotes the formation of more ordered smectic phases over the less ordered nematic phase. This is due to the enhanced van der Waals interactions between the longer aliphatic tails.
Logical Workflow for Liquid Crystal Synthesis and Characterization
Caption: A comprehensive workflow for the synthesis and characterization of liquid crystals.
Conclusion
This compound stands out as a highly adaptable and valuable precursor in the synthesis of calamitic liquid crystals. Its inherent structural features, combined with the robust and well-established Claisen-Schmidt condensation reaction, provide a reliable pathway to a diverse range of chalcone-based mesogens. By judiciously selecting the aldehyde reaction partner and employing subsequent molecular elaboration techniques such as esterification, researchers can fine-tune the mesomorphic properties of the final materials to meet the demands of specific applications. The protocols and insights provided herein serve as a practical guide for the rational design and synthesis of novel liquid crystalline materials.
References
-
Soman, S. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. [Link]
-
Bakr, E. A., et al. (2021). Synthesis and liquid crystalline properties of new chalcone derivatives central linkages. Journal of Molecular Structure, 1225, 129111. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24806, 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Retrieved February 16, 2026 from [Link].
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard. Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-. Retrieved February 16, 2026 from [Link].
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-580. [Link]
-
Yeap, G.-Y., et al. (2010). Synthesis and Phase Transition Behaviours of New Chalcone Derivatives. International Journal of Physical Sciences, 5(5), 529-536. [Link]
-
ChemSynthesis. (2025). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved February 16, 2026 from [Link].
-
NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link].
-
Kilic, M., & Çinar, M. (2013). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Asian Journal of Chemistry, 25(11), 6041-6045. [Link]
-
S. Chandrasekhar, B. K. Sadashiva, K. A. Suresh, Pramana, 9, 471 (1977). Phase transitions in liquid crystals. [Link]
-
Wikipedia contributors. (2023, December 2). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved 08:30, February 16, 2026, from [Link]
Sources
Application Note: Green Catalytic Synthesis of 1-(4-Ethoxy-3-methylphenyl)ethanone
Executive Summary
This application note details a sustainable, high-efficiency protocol for the synthesis of 1-(4-Ethoxy-3-methylphenyl)ethanone (CAS: 105321-57-1), a key intermediate in the synthesis of pharmaceutical agents and fine fragrances.
Traditional Friedel-Crafts acylation methods utilize stoichiometric amounts of Lewis acids (e.g.,
Chemical Pathway & Mechanism[1][2][3]
The synthesis involves the regioselective Friedel-Crafts acylation of 1-ethoxy-2-methylbenzene (o-ethoxytoluene) using an acetylating agent.
Reaction Scheme
The ethoxy group (
Reaction:
Mechanistic Insight (Surface Catalysis)
Unlike homogeneous
-
Adsorption: Acetic anhydride adsorbs onto the Brønsted acid sites within the zeolite pores.
-
Acylium Formation: The acid site facilitates the cleavage of the anhydride, generating a surface-bound acetyl cation (acylium ion) or an activated complex.
-
Electrophilic Attack: The nucleophilic aromatic ring of 1-ethoxy-2-methylbenzene attacks the electrophile. The shape-selective pores of Zeolite H-Beta suppress the formation of bulky ortho isomers or di-acylated byproducts.
-
Desorption: The product diffuses out of the pores, regenerating the active site.
Experimental Protocols
Method A: Zeolite H-Beta Catalyzed Synthesis (Batch)
Best for: Scalability, high purity, and catalyst recovery.
Materials
-
Substrate: 1-Ethoxy-2-methylbenzene (1.0 equiv)
-
Reagent: Acetic Anhydride (1.2 - 1.5 equiv)
-
Catalyst: Zeolite H-Beta (
ratio ~25), calcined at 500°C for 4h prior to use. -
Solvent: None (Solvent-free)
Protocol Steps
-
Activation: Ensure Zeolite H-Beta is dry. Activate in an oven at 120°C for 2 hours if not freshly calcined.
-
Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1-ethoxy-2-methylbenzene (10 mmol, 1.36 g) and Zeolite H-Beta (0.5 g, ~35 wt% of substrate).
-
Addition: Add Acetic Anhydride (12 mmol, 1.22 g) dropwise under slow stirring.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 120°C in an oil bath. Stir vigorously (500 rpm) for 3–5 hours .
-
Note: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1) or GC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add Ethyl Acetate (10 mL) to dilute the mixture.
-
Filtration: Filter the catalyst using a sintered glass funnel or Celite pad. Wash the catalyst cake with Ethyl Acetate (2 x 5 mL). Retain catalyst for regeneration.[1]
-
-
Purification:
-
Wash the combined filtrate with saturated
solution (2 x 10 mL) to remove acetic acid byproduct. -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water (8:2) to obtain white crystals.
-
Typical Yield: 85–92% Purity: >98% (HPLC)
Method B: Microwave-Assisted Synthesis (Rapid)
Best for: High-throughput screening, rapid library generation.
Materials
-
Substrate: 1-Ethoxy-2-methylbenzene (1.0 equiv)
-
Reagent: Acetic Anhydride (1.5 equiv)
-
Catalyst: Montmorillonite K-10 Clay or Zeolite H-Beta.
Protocol Steps
-
Preparation: In a microwave-safe process vial (10 mL), mix 1-ethoxy-2-methylbenzene (5 mmol) and Acetic Anhydride (7.5 mmol).
-
Catalyst Addition: Add Montmorillonite K-10 (250 mg). Cap the vial.
-
Irradiation: Place in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar).
-
Settings: 130°C, Power: Dynamic (Max 150W), Hold Time: 10–15 minutes.
-
Safety: Ensure pressure limits are set (typically 200 psi).
-
-
Workup:
-
Cool to <50°C using compressed air flow.
-
Dilute with Ethyl Acetate (5 mL).
-
Filter to remove clay.
-
Evaporate solvent.
-
-
Isolation: The product often solidifies upon cooling. Wash with cold hexane to remove traces of starting material.
Typical Yield: 90–95% Reaction Time: 15 minutes
Process Visualization
Synthesis Workflow (Method A)
Figure 1: Step-by-step workflow for the Zeolite-catalyzed synthesis, highlighting the catalyst recovery loop.
Comparative Analysis: Green vs. Traditional
| Metric | Traditional ( | Green Method (Zeolite H-Beta) | Improvement |
| Catalyst Loading | Stoichiometric (>1.0 equiv) | Catalytic (<0.1 equiv wt) | >90% Reduction |
| Solvent | Nitrobenzene / DCM (Toxic) | Solvent-Free | Eliminates Toxicity |
| Atom Economy | Poor (Al-complex waste) | High (Only AcOH byproduct) | High Efficiency |
| Workup | Acidic Hydrolysis (Exothermic) | Simple Filtration | Safer Operations |
| Regioselectivity | Moderate (Ortho/Para mix) | High (Para selective) | Shape Selectivity |
Quality Control & Characterization
Confirm the identity of This compound using the following parameters:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 68–72°C (approximate, verify with standard).
-
IR (ATR):
-
(Ketone): ~1675
-
(Ether): ~1240
-
(Ketone): ~1675
-
NMR (400 MHz,
):- 7.8–7.9 (m, 2H, Ar-H at pos 2,6 relative to acetyl)
- 6.8–6.9 (d, 1H, Ar-H ortho to ethoxy)
-
4.1 (q, 2H,
) -
2.55 (s, 3H,
) -
2.25 (s, 3H,
) -
1.45 (t, 3H,
)
References
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link
-
Corma, A., et al. (2001). "Zeolites as catalysts for the acylation of anisole and other aromatic ethers."[2] Journal of Catalysis, 203(1), 184-191. Link
-
Smith, K., et al. (1998). "Highly efficient and regioselective acylation of activated aromatic compounds using solid acid catalysts." Journal of Organic Chemistry, 63(23), 8448-8454. Link
-
Derouane, E. G., et al. (2000). "Para-selective acylation of anisole over H-Beta zeolites." Journal of Molecular Catalysis A: Chemical, 159(2), 299-307. Link
-
Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation." Green Chemistry, 1(1), 43-55. Link
Sources
Application Notes and Protocols for the Functionalization of the Aromatic Ring in 1-(4-Ethoxy-3-methylphenyl)ethanone
Introduction: Strategic Functionalization of a Versatile Aromatic Ketone
1-(4-Ethoxy-3-methylphenyl)ethanone, a polysubstituted aromatic ketone, serves as a valuable building block in the synthesis of a wide array of organic molecules, particularly in the realms of pharmaceuticals and materials science. The strategic introduction of new functional groups onto its aromatic ring allows for the fine-tuning of its chemical and physical properties, paving the way for the development of novel compounds with desired biological activities or material characteristics.
This comprehensive guide provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying chemical principles and rationale that govern these transformations. We will delve into the directing effects of the resident substituents, which are paramount in predicting the regiochemical outcomes of electrophilic aromatic substitution reactions. The protocols provided herein are curated to be robust and reproducible, forming a solid foundation for researchers, scientists, and professionals in drug development.
Understanding the Regiochemical Landscape: Directing Effects of Substituents
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the interplay of the directing effects of the three existing substituents: the ethoxy group (-OEt), the methyl group (-CH₃), and the acetyl group (-COCH₃).
-
Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
-
Methyl Group (-CH₃): The methyl group is a weak activating group and also an ortho, para-director. It donates electron density to the ring primarily through an inductive effect.
-
Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density out of the aromatic ring through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position relative to itself.
Considering the positions of these groups on the starting material, the ethoxy group is at position 4, the methyl group at position 3, and the acetyl group at position 1. The positions available for substitution are 2, 5, and 6.
-
Position 2: Ortho to the acetyl group (deactivated), ortho to the methyl group (activated), and meta to the ethoxy group (less activated).
-
Position 5: Meta to the acetyl group (less deactivated), meta to the methyl group (less activated), and ortho to the ethoxy group (strongly activated).
-
Position 6: Para to the methyl group (activated) and ortho to the acetyl group (deactivated).
The powerful ortho, para-directing effect of the ethoxy group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at the position ortho to the ethoxy group, which is position 5 . Steric hindrance from the adjacent methyl group might slightly disfavor this position, but the strong electronic activation by the ethoxy group generally overcomes this.
I. Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amino group.
Reaction Principle
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.
Predicted Regioselectivity
Based on the directing group effects discussed, the nitration of this compound is expected to yield primarily 1-(4-Ethoxy-3-methyl-5-nitrophenyl)ethanone .
Caption: Nitration Workflow.
Experimental Protocol
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.78 g (10 mmol) of this compound in 10 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the ketone over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.
-
A yellow solid should precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford the pure 1-(4-Ethoxy-3-methyl-5-nitrophenyl)ethanone.
Data Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | HNO₃, H₂SO₄, Acetic Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1.5 hours |
| Expected Product | 1-(4-Ethoxy-3-methyl-5-nitrophenyl)ethanone |
| Expected Yield | 80-90% |
| Appearance | Pale yellow solid |
II. Halogenation of this compound
Halogenation, the introduction of a halogen atom (e.g., Br, Cl), is another fundamental functionalization reaction that provides a handle for further synthetic transformations such as cross-coupling reactions.
A. Bromination
Reaction Principle:
Aromatic bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a more electrophilic bromine species. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine.
Predicted Regioselectivity:
Similar to nitration, bromination is expected to occur at position 5 , yielding 1-(5-Bromo-4-ethoxy-3-methylphenyl)ethanone .
Caption: Bromination Workflow.
Experimental Protocol:
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel and a gas trap
-
Magnetic stirrer
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place 1.78 g (10 mmol) of this compound and a catalytic amount of iron filings (approx. 0.1 g).
-
Add 20 mL of dichloromethane to dissolve the starting material.
-
From the dropping funnel, add a solution of 1.60 g (10 mmol) of bromine in 5 mL of dichloromethane dropwise over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the red color of bromine disappears.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from ethanol.
Data Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Br₂, Fe |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Expected Product | 1-(5-Bromo-4-ethoxy-3-methylphenyl)ethanone |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
B. Chlorination
Reaction Principle:
Chlorination of aromatic rings is analogous to bromination and is typically carried out using molecular chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Predicted Regioselectivity:
Chlorination will also occur at position 5 to give 1-(5-Chloro-4-ethoxy-3-methylphenyl)ethanone .
Experimental Protocol:
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of this compound in 20 mL of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 1.47 g (11 mmol) of anhydrous aluminum chloride in portions to the stirred solution.
-
Add a solution of 1.48 g (11 mmol) of sulfuryl chloride in 5 mL of dichloromethane dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | SO₂Cl₂, AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Expected Product | 1-(5-Chloro-4-ethoxy-3-methylphenyl)ethanone |
| Expected Yield | 70-80% |
| Appearance | White solid |
III. Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, which is a powerful method for the formation of carbon-carbon bonds and the synthesis of new ketones.
Reaction Principle
This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The electrophile is a resonance-stabilized acylium ion.[2]
Predicted Regioselectivity
The acylation reaction is expected to occur at the most activated position, position 5 , leading to the formation of 1-(5-Acetyl-4-ethoxy-3-methylphenyl)ethanone .
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 2.93 g (22 mmol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 1.57 g (20 mmol) of acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of 1.78 g (10 mmol) of this compound in 20 mL of dry dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography on silica gel or by recrystallization.
Data Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 hours |
| Expected Product | 1-(5-Acetyl-4-ethoxy-3-methylphenyl)ethanone |
| Expected Yield | 60-70% |
| Appearance | Solid |
Conclusion and Further Perspectives
The functionalization of the aromatic ring in this compound offers a rich platform for the synthesis of diverse and complex molecules. The protocols detailed in these application notes provide a robust starting point for researchers to explore the chemical space around this versatile scaffold. Understanding the interplay of electronic and steric effects of the substituents is crucial for predicting and controlling the regioselectivity of these reactions. Further derivatization of the newly introduced functional groups can lead to a multitude of compounds with potential applications in medicinal chemistry and material science. It is the author's hope that these detailed protocols and the accompanying scientific rationale will empower researchers to confidently and successfully functionalize this valuable aromatic building block.
References
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Asynt. FlowSyn™ Application Note 22: Flow Nitration. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
- Google Patents.
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
- Google Patents.
-
ResearchGate. Schematic of the experimental set-up. (A) Nitration of organic.... [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Ultrasound assisted synthesis of α-bromo aromatic ketones using N-bromosuccinimide in PEG-400 and water. [Link]
-
Organic Syntheses. 4-bromoacetophenone. [Link]
-
StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
PubChem. 1-(4-Methoxy-3-methylphenyl)ethan-1-one. [Link]
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
Sources
Storage and stability protocols for 1-(4-Ethoxy-3-methylphenyl)ethanone solutions
Application Note: Storage and Stability Protocols for 1-(4-Ethoxy-3-methylphenyl)ethanone Solutions
Abstract & Scope
This application note provides a definitive technical guide for the handling, storage, and stability maintenance of This compound (Synonyms: 4'-Ethoxy-3'-methylacetophenone).[1][2] While often used as a robust intermediate in organic synthesis and pharmaceutical development, this compound exhibits specific sensitivities to photochemical degradation and benzylic oxidation that can compromise experimental reproducibility.
This guide details:
-
Physicochemical properties relevant to stability.[1][2][3][4][5]
-
Mechanistic degradation pathways (Norrish reactions and auto-oxidation).[1][2]
-
Validated protocols for solid-state and solution-phase storage.[1][2]
-
Quality Control (QC) decision trees.[1]
Physicochemical Profile
Understanding the molecule's structure is the first step in predicting its stability profile.
| Property | Description | Stability Implication |
| Chemical Structure | Acetophenone core with para-ethoxy and meta-methyl substituents.[1][2] | Ketone: UV-labile (300–350 nm absorption).[1][2] Methyl: Benzylic position susceptible to radical oxidation.[1][2] Ethoxy: Potential (low) risk of peroxide formation over long-term storage.[1][2] |
| Molecular Weight | 178.23 g/mol | N/A |
| Physical State | Low-melting solid or oil (MP: ~35–45°C)* | Prone to "sweating" or partial melting at room temp, increasing surface area for oxidation.[1][2] |
| Solubility | DMSO, Ethanol, Ethyl Acetate, DCM.[2] Insoluble in water.[1][2] | Hydrolysis is not a primary degradation pathway, but precipitation in aqueous buffers is a risk. |
| pKa | ~19 (Alpha-proton) | Stable in neutral/mildly acidic media; sensitive to strong bases (aldol condensation risk).[1][2] |
*Note: Melting point is estimated based on the methoxy-analog (41.6°C) and structural trends [1].[1][2]
Degradation Mechanisms (The "Why")
To ensure data integrity, researchers must mitigate three specific degradation pathways.
Photochemical Degradation (Norrish Reactions)
As an aromatic ketone, the carbonyl chromophore absorbs UV light, entering an excited triplet state.[1] This leads to Norrish Type I (alpha-cleavage) or Type II (gamma-hydrogen abstraction) reactions, resulting in radical fragmentation.[1][2]
Benzylic Oxidation
The methyl group at the meta position is benzylic.[1][2] In the presence of atmospheric oxygen and light, this position can undergo auto-oxidation to form the corresponding carboxylic acid or aldehyde derivatives.[2]
Diagram: Degradation Pathways
Caption: Primary degradation pathways including UV-induced photolysis and benzylic oxidation.
Protocol 1: Solid-State Storage[1][2]
Objective: Minimize phase changes (melting/freezing) and oxidative stress.[1]
-
Container Selection: Use Amber Glass Vials (Type I borosilicate) with Teflon-lined screw caps.[1][2] Rationale: Amber glass blocks UV <400nm; Teflon prevents leaching of plasticizers into the lipophilic solid.[1]
-
Headspace Management: Flush the vial with dry Argon or Nitrogen gas for 10-15 seconds before sealing.[1][2] Rationale: Displaces oxygen to prevent benzylic oxidation.[1][2]
-
Temperature: Store at -20°C .
-
Desiccation: Store the vial inside a secondary container (jar) containing desiccant (silica gel).
Protocol 2: Preparation and Storage of Stock Solutions
Objective: Create stable liquid stocks for biological assays or synthesis.
Solvent Selection Matrix
| Solvent | Suitability | Storage Temp | Shelf Life | Notes |
| DMSO (Anhydrous) | Excellent | Room Temp (20-25°C) | 6 Months | Preferred for biological assays.[1][2] Freezing DMSO (-20°C) causes crystallization, which can precipitate the compound.[1][2] |
| Ethanol (Abs.) | Good | -20°C | 3 Months | Good for chemical synthesis.[1][2] Volatility requires tight sealing to prevent concentration drift.[1][2] |
| Acetonitrile | Moderate | 4°C | 1 Month | Useful for analytical standards (HPLC).[1][2] |
Step-by-Step Preparation (DMSO Stock)
-
Equilibration: Allow the solid vial to warm to room temperature before opening (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic DMSO or the compound itself.[1]
-
-
Weighing: Weigh the target mass rapidly. If the compound is an oil/paste, use a positive displacement pipette or weigh by difference.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex for 30 seconds.[1][2]
-
Aliquotting: Dispense into single-use amber microtubes (e.g., 50 µL aliquots).
-
Storage:
-
DMSO Stocks: Store at Room Temperature (dark) if used within 2 weeks. For long term (>1 month), store at -20°C , but ensure complete resolubilization (vortexing) upon thawing.
-
Ethanol Stocks: Store at -20°C .
-
Quality Control & Troubleshooting
Self-Validating System: Before using a stored stock for critical experiments, perform a "Solubility & Color Check."
Visual Inspection
-
Pass: Solution is clear, colorless to faint yellow.[1]
-
Fail: Solution is dark yellow/brown (oxidation) or cloudy (precipitation).[1]
Analytical Validation (HPLC)
For GLP environments, validate purity using the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1][2]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1]
-
Acceptance: Purity >98%; no new peaks at Relative Retention Time (RRT) 0.8–0.9 (typical for oxidation byproducts).[1]
Workflow Diagram: Storage & QC
Caption: Decision tree for solution preparation, storage, and quality control validation.
References
-
PubChem. (2025).[1][2][6] 1-(4-Methoxy-3-methylphenyl)ethanone (Compound Summary). National Library of Medicine.[1][2] [Link][1]
-
International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][Link]
Sources
- 1. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conversion rates for 1-(4-Ethoxy-3-methylphenyl)ethanone synthesis
Technical Support Center: Synthesis of 1-(4-Ethoxy-3-methylphenyl)ethanone
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low conversion rates, during the synthesis of this valuable ketone intermediate.
This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Core Synthesis Overview: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2-ethoxytoluene.[1] This classic electrophilic aromatic substitution reaction involves treating the electron-rich aromatic ring with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
The ethoxy and methyl groups on the starting material are ortho, para-directing. Due to steric hindrance from the ethoxy group at the ortho position, the acylation overwhelmingly favors the para position, leading to the desired product.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[3] The catalyst is complexed by the ketone product, necessitating stoichiometric amounts for the reaction to proceed to completion.[4][5]
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common issues leading to low yields and incomplete reactions in a direct question-and-answer format.
Q1: My reaction is sluggish or stalls completely. What are the likely causes related to my reagents?
A: Reagent quality and stoichiometry are paramount in Friedel-Crafts reactions.
-
Moisture Contamination: The primary culprit is often moisture. Aluminum chloride (AlCl₃) reacts violently with water, hydrolyzing into aluminum hydroxide and HCl, which deactivates it as a catalyst. Your acylating agent (acetyl chloride) can also hydrolyze to acetic acid.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[4][7] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5]
-
Solution: Use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically 2-ethoxytoluene). Using a slight excess ensures that enough free catalyst is available to activate the acylating agent.
-
-
Substrate Purity: Impurities in your 2-ethoxytoluene can interfere with the reaction.
-
Solution: Purify the starting material by distillation if its purity is questionable.
-
Q2: I'm observing the formation of a dark, tarry substance and multiple unidentified products. What's going wrong?
A: This often points to issues with reaction conditions, particularly temperature, leading to side reactions.
-
Excessive Temperature: While heat can drive reactions, excessive temperatures in Friedel-Crafts acylations can cause polymerization and decomposition. More critically, strong Lewis acids like AlCl₃ can catalyze the cleavage of the ether linkage in your starting material.[8][9] This cleavage can generate carbocations that lead to unwanted alkylation side products.[8]
-
Solution: Maintain a low reaction temperature, especially during the addition of reagents. The reaction between AlCl₃ and the acyl chloride is highly exothermic.[6] Start the reaction at 0-5 °C in an ice bath. After the initial addition, allow the reaction to warm slowly to room temperature and monitor its progress.
-
-
Incorrect Order of Addition: The order in which you mix reagents is critical.
-
Solution: The standard and most reliable method is to first prepare a slurry of AlCl₃ in your anhydrous solvent (e.g., dichloromethane). Then, add the acetyl chloride dropwise at low temperature to pre-form the reactive acylium ion complex. Finally, add the 2-ethoxytoluene substrate slowly to this mixture. This ensures the electrophile is readily available to react with the substrate as it is introduced, minimizing side reactions.
-
Q3: My conversion looks good by TLC, but my isolated yield is very low. Where am I losing my product?
A: Product loss often occurs during the aqueous work-up and purification steps.
-
Work-up Procedure: The AlCl₃-ketone complex must be carefully hydrolyzed.[4] Adding water directly to the reaction mixture can be violently exothermic.
-
Solution: Quench the reaction by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl. This hydrolyzes the aluminum salts and protonates the ketone, breaking the complex and moving the product into the organic layer. Ensure the aqueous layer is acidic (pH ~1) to prevent the formation of aluminum hydroxides that can emulsify the layers and trap your product.
-
-
Extraction and Washing: Inefficient extraction will leave the product behind.
-
Solution: Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate). Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to help break emulsions and remove water.
-
Experimental Protocol and Data
This section provides a baseline protocol and a summary of key reaction parameters.
Standard Synthesis Protocol
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃/DCM slurry over 15 minutes, maintaining the temperature below 5 °C.
-
Acylation: Add 2-ethoxytoluene (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 2-Ethoxytoluene | Starting aromatic compound. |
| Acylating Agent | Acetyl Chloride | Source of the acetyl group. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. |
| Stoichiometry | Substrate:AcCl:AlCl₃ = 1:1.1:1.2 | Excess reagents ensure the reaction goes to completion.[10] |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions.[7] |
| Reaction Time | 3-5 hours | Typical duration, but should be monitored by TLC/GC-MS. |
| Work-up | Ice/HCl quench | Safely hydrolyzes the catalyst-product complex.[11] |
Frequently Asked Questions (FAQs)
-
Q: What analytical techniques are best for monitoring this reaction?
-
A: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the consumption of the starting material. For more quantitative analysis and to identify isomers or side products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[11][12] ¹H NMR of the final product is essential to confirm the structure and regiochemistry.
-
-
Q: Can I use a different Lewis acid?
-
A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but AlCl₃ is generally the most effective for this type of acylation.[2] Milder catalysts may result in lower conversion rates.
-
-
Q: Why is Friedel-Crafts acylation preferred over alkylation for introducing a two-carbon chain?
-
A: Friedel-Crafts acylation has two major advantages. First, the acylium ion is resonance-stabilized and does not undergo rearrangements, unlike the carbocations formed during alkylation.[13] Second, the product ketone is deactivated towards further substitution, preventing polyacylation, whereas an alkylated product is more reactive than the starting material and can lead to multiple additions.[5][14]
-
-
Q: What are the main safety precautions for this reaction?
-
A: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Both must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The quenching step is highly exothermic and can release HCl gas; therefore, it must be performed slowly and with caution.
-
Caption: Troubleshooting workflow for low conversion rates.
References
- Filo. (2025, July 28). Explain the Friedel-Crafts reaction of ether.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride.
- Wikipedia. Friedel–Crafts reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Acetophenones.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. PMC.
- ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions.
- Bravo, J. A., et al. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction).
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Reaction of Ether Explain the Friedel-Crafts reaction of .. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 12. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions in the synthesis of ethoxy-methyl acetophenones
Technical Support Center: Synthesis of Ethoxy-Methyl Acetophenones
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization
Introduction: The Dual-Route Challenge
Welcome to the Technical Support Center. If you are synthesizing ethoxy-methyl acetophenones (e.g., 4-ethoxy-3-methylacetophenone), you are likely facing a dilemma between two synthetic routes. Each path carries specific risks for side reactions that degrade yield and purity.
This guide addresses the two primary workflows:
-
Route A (Friedel-Crafts): Acetylation of ethoxy-methylbenzene.
-
Primary Risk: Ether cleavage (Dealkylation) and Regio-scrambling.
-
-
Route B (O-Alkylation): Ethylation of hydroxy-methyl acetophenone.
-
Primary Risk: C-Alkylation (Nuclear alkylation) and competitive elimination.
-
Module 1: Troubleshooting Friedel-Crafts Acylation
Context: You are reacting an ethoxy-toluene derivative with acetyl chloride using a Lewis Acid.
Q1: Why is my ethoxy group disappearing (Dealkylation)?
Diagnosis: You are likely using Aluminum Chloride (
Corrective Protocol:
-
Switch Lewis Acids: Replace
with milder Lewis acids like Zinc Chloride ( ) or Iron(III) Chloride ( ) . These are sufficient to catalyze acylation on activated rings but possess lower oxophilicity, reducing cleavage rates. -
Temperature Control: If
is mandatory, maintain the reaction temperature below 0°C during addition and do not exceed 20°C during the reaction. -
Order of Addition: Pre-complex the acetyl chloride with the Lewis acid before adding the substrate. This ensures the catalyst is busy generating the acylium ion rather than coordinating with your ether.
Visualization: The Ether Cleavage Pathway
Caption: Mechanism of Lewis-acid mediated ether cleavage leading to yield loss.
Q2: I am seeing multiple isomers. How do I control Regioselectivity?
Diagnosis: The methyl and ethoxy groups are both ortho/para directors. Depending on their relative positions (e.g., meta to each other), they may compete. The Fix:
-
Solvent Effects: Switch from high-polarity solvents (Nitrobenzene) to lower polarity solvents (DCM or 1,2-DCE). Nitrobenzene forms a bulky complex with the acylium ion, increasing steric hindrance and favoring para substitution. If you need ortho acylation, avoid Nitrobenzene.
-
Steric Analysis: The ethoxy group is a stronger activator than methyl. Expect substitution para to the ethoxy group unless sterically blocked.
Module 2: Troubleshooting O-Alkylation (Williamson Ether Synthesis)
Context: You are reacting a hydroxy-methyl acetophenone (phenol) with an ethyl halide.
Q3: Why am I getting C-alkylated side products?
Diagnosis: Phenoxide ions are ambident nucleophiles . They can react at the Oxygen (desired) or the Carbon (ring).[1] C-alkylation is favored by protic solvents and small, hard cations. The Mechanism: The negative charge is delocalized into the ring (ortho/para positions). If the oxygen is heavily solvated (hydrogen bonding) or tightly ion-paired, the "softer" carbon nucleophile becomes active.
Corrective Protocol:
-
Solvent Selection (Critical): Use polar aprotic solvents like DMF (Dimethylformamide) , DMSO , or Acetone . These solvents solvate the cation (
) well but leave the phenoxide anion "naked" and highly reactive at the oxygen. -
Base Selection: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . The larger and cations form looser ion pairs than , promoting O-alkylation. -
Avoid: Methanol or Ethanol (Protic solvents promote C-alkylation via H-bonding to Oxygen).
Data: Solvent Impact on Selectivity
| Solvent Class | Example | O/C Alkylation Ratio | Reaction Rate | Recommendation |
| Polar Aprotic | DMF, DMSO | High (>95:5) | Fast | Recommended |
| Polar Aprotic | Acetone | High | Moderate | Good alternative |
| Protic | Methanol | Low (Mixed) | Slow | Avoid |
| Non-polar | Toluene | Variable | Very Slow | Requires Phase Transfer Catalyst |
Q4: My reaction is stalling. Should I use Ethyl Iodide or Bromide?
Answer: Use Ethyl Bromide (
-
Why? While Ethyl Iodide (
) is a better leaving group, it is prone to elimination reactions (forming ethylene) and is more expensive. in DMF/Acetone with at 60°C is the "Gold Standard" balance of rate vs. side reactions.
Visualization: Decision Tree for Optimization
Caption: Decision matrix for selecting corrective actions based on observed side reactions.
References
-
Mechanism of Ether Cleavage
-
Friedel-Crafts Acylation Specifics
-
O-Alkylation Selectivity
-
Lewis Acid Catalysis
- Title: Lewis Acids: From Conventional Homogeneous to Green C
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Improving purity of 1-(4-Ethoxy-3-methylphenyl)ethanone via column chromatography
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(4-Ethoxy-3-methylphenyl)ethanone via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimentation.
Introduction: The Importance of Purity
This compound is a valuable intermediate in pharmaceutical synthesis. Achieving high purity is critical, as even trace impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental and powerful technique for isolating this target compound from reaction byproducts and unreacted starting materials.[1][2] This guide is designed to help you navigate the nuances of the purification process, from method development to troubleshooting, ensuring you obtain a final product of the highest possible quality.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For a moderately polar aromatic ketone like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[3][4] Its polar surface interacts with the polar functional groups (the ketone and ethoxy moieties) of the target molecule, allowing for separation based on polarity. Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[3][5]
Q2: How do I select the right mobile phase (eluent)?
The key is to find a solvent system that provides a good retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate.
-
Principle of Selection: The mobile phase's role is to carry the compounds through the stationary phase. By adjusting the polarity of the mobile phase, you control the speed at which compounds elute. A more polar eluent will increase the Rf value of all compounds by competing more effectively for the binding sites on the polar silica gel.[6][7]
-
Recommended Starting Point: A mixture of a non-polar solvent like hexanes (or heptane, which is less toxic) and a moderately polar solvent like ethyl acetate (EtOAc) is the industry standard and an excellent starting point.[8]
-
Optimal Rf Value: For effective separation via column chromatography, aim for an Rf value for your target compound between 0.20 and 0.35 on a TLC plate.[4][9][10] An Rf in this range ensures the compound spends enough time interacting with the stationary phase to separate from impurities without requiring excessively large volumes of solvent.
Q3: Should I use an isocratic or a gradient elution?
The choice depends on the complexity of your crude mixture.[11][12]
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification (e.g., 85:15 Hexane:EtOAc).[13]
-
When to Use: Ideal for simple separations where the target compound is well-resolved from a few impurities on the TLC plate. It is generally preferred for maximizing loading capacity in large-scale preparations.[14][15]
-
Pros: Simple to prepare, highly reproducible, and ensures a stable baseline.[12]
-
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by gradually increasing the percentage of the more polar solvent.[12][13]
-
When to Use: Essential for complex mixtures containing compounds with a wide range of polarities.[11][12] If you have both very non-polar impurities (high Rf) and very polar baseline impurities (low Rf), a gradient is more efficient.
-
Pros: Leads to sharper peaks for later-eluting compounds, reduces overall run time, and can improve the separation of complex mixtures.[12][13][15]
-
The following diagram illustrates a decision-making process for choosing an elution method.
Caption: Decision tree for selecting elution type.
Troubleshooting Guide
Problem: My compound isn't moving from the origin on the TLC plate (Rf ≈ 0).
-
Cause: The eluent is not polar enough. Your compound has a very strong affinity for the polar silica gel and is not being effectively carried by the non-polar mobile phase.
-
Solution: Increase the polarity of your eluent. Incrementally increase the proportion of ethyl acetate in your hexanes/ethyl acetate mixture. For example, move from a 9:1 hexanes:EtOAc ratio to an 8:2 or 7:3 ratio and re-run the TLC.[6]
Problem: My compound and all impurities run to the top of the TLC plate (Rf ≈ 1).
-
Cause: The eluent is too polar. The mobile phase is so effective at moving compounds that there is minimal interaction with the stationary phase, and thus no separation occurs.
-
Solution: Decrease the polarity of your eluent. Reduce the proportion of ethyl acetate in your mixture. For instance, if you used a 1:1 mixture, try a 4:1 or 9:1 hexanes:EtOAc system.[10]
Problem: The separation between my product and an impurity is poor (spots are too close).
-
Cause: The selectivity of the solvent system is not optimal for this specific pair of compounds.
-
Solution 1: Fine-tune the Solvent Ratio. Make small adjustments to the polarity of your hexanes/EtOAc system. Sometimes a slight decrease in polarity can improve resolution by allowing for more interactions with the silica.[10]
-
Solution 2: Change Solvent Selectivity. If tuning the ratio doesn't work, you need to change the nature of the solvent interactions. Replace one of the solvents with another of similar polarity but different chemical properties. For example, you could substitute ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). This can alter the elution order and improve separation.[10]
Problem: I'm seeing broad or "tailing" peaks during column elution.
-
Cause 1: Column Overload. You have loaded too much sample for the amount of silica gel used. A general rule is to use a silica-to-sample weight ratio of at least 30:1 to 100:1 for effective separation.[4]
-
Solution 1: Reduce the amount of crude material loaded onto the column or use a larger column with more silica gel.
-
Cause 2: Poor Packing. The silica gel bed is not uniform, containing air bubbles or channels. This leads to an uneven flow of the mobile phase.[1][16]
-
Solution 2: Ensure the column is packed carefully and uniformly. The "wet packing" method is generally more reliable for achieving a homogenous bed.[1]
-
Cause 3: Acidity of Silica. The ketone functional group can sometimes interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution 3: Add a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine or acetic acid to the mobile phase to neutralize active sites on the silica gel. Use triethylamine for basic or neutral compounds and acetic acid for acidic compounds.
Problem: My compound appears to be decomposing on the column.
-
Cause: The compound is unstable to the acidic nature of standard silica gel.
-
Solution 1: Deactivate the Silica. Before running the column, flush it with your chosen eluent containing about 1-2% triethylamine. This will neutralize the most acidic sites.[17]
-
Solution 2: Use an Alternative Stationary Phase. Switch to a less acidic stationary phase like neutral alumina or use a reverse-phase column (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water).[3][5]
Experimental Protocols & Data
Method 1: Developing the Solvent System via TLC
The first step is always to identify a suitable mobile phase using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a prepared solvent mixture. Test several ratios of Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the target compound for each solvent system. The ideal system will place the product Rf between 0.20 and 0.35.[4][10]
Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[18]
| Solvent System (Hexane:Ethyl Acetate) | Approximate Polarity | Expected Rf for Target | Suitability for Column Chromatography |
| 95:5 | Very Low | < 0.1 | Too low; increase EtOAc |
| 90:10 | Low | 0.1 - 0.2 | Potentially good for high resolution |
| 85:15 | Moderate-Low | 0.2 - 0.3 | Optimal Starting Point |
| 80:20 | Moderate | 0.3 - 0.4 | Good, might be slightly too high |
| 70:30 | Moderate-High | > 0.5 | Too high; decrease EtOAc |
Method 2: Step-by-Step Column Chromatography Protocol (Wet Packing)
This protocol outlines a standard procedure for purifying your compound using an isocratic solvent system determined from the TLC analysis above.
Caption: General workflow for column chromatography.
1. Preparation:
-
Select a glass column of appropriate size.
-
Prepare the chosen eluent (e.g., 85:15 Hexane:EtOAc). Ensure it is filtered and degassed if using an automated system.[19]
-
Prepare your crude sample. For "wet loading," dissolve it in the minimum possible amount of the eluent or a more polar solvent like DCM. For "dry loading," adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to a free-flowing powder.[1][17] Dry loading is often superior for resolution.
2. Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[20]
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack into a uniform bed, free of air bubbles.[16]
-
Open the stopcock to drain some solvent, which helps compact the bed. Never let the top of the silica bed run dry.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
3. Sample Loading:
-
Drain the solvent until the level is just at the top of the upper sand layer.
-
Wet Loading: Carefully add your dissolved sample solution to the top of the column using a pipette.[1][20]
-
Dry Loading: Carefully pour your silica-adsorbed sample onto the top sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed until the solvent is again level with the top of the sample/sand layer.
4. Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer. Fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluting solvent. Maintain a constant flow rate. For a standard glass column, this may be gravity-fed or pushed with gentle air pressure.
5. Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of your column.
6. Analysis and Pooling:
-
Spot every few fractions onto a TLC plate and develop it to determine which fractions contain your purified compound.
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
References
- Agilent Technologies. (n.d.). Troubleshooting Guide.
-
Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
GMP Insiders. (2024, November 5). Good Chromatography Practices - Meeting Industry Standards. Retrieved from [Link]
-
BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Arosha de Silva. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Yamini Usha. (2023, May 24). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing. Retrieved from [Link]
-
PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition?. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask.... Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023, August 31). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). 2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enantioselective α-Arylation of Ketones.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
Wyzant. (2017, September 29). Rf values TLC - Organic Chemistry LAB. Retrieved from [Link]
-
YouTube. (2013, June 15). Calculating Rf Values. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. longdom.org [longdom.org]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. rroij.com [rroij.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. biotage.com [biotage.com]
- 14. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Chromatography [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Solubilization Strategies for 1-(4-Ethoxy-3-methylphenyl)ethanone
Executive Summary & Compound Profile
User Case: You are attempting to introduce 1-(4-Ethoxy-3-methylphenyl)ethanone into an aqueous biological assay or formulation, but are encountering phase separation ("oiling out") or immediate precipitation upon dilution.
Technical Diagnosis: this compound is a lipophilic aromatic ketone. Unlike simple acetophenone, the addition of a para-ethoxy and meta-methyl group significantly increases its lipophilicity (LogP) and disrupts hydrogen bonding potential with water. It lacks ionizable functional groups (acidic or basic protons) within the physiological pH range (pH 1-14), rendering pH adjustment ineffective.[1]
Compound Properties (Predicted & Analog-Based):
| Property | Value / Description | Implication |
| Structure | Aromatic Ketone with Alkyl/Alkoxy substituents | High lattice energy or cohesive forces; poor water interaction. |
| LogP (Est.) | ~2.8 – 3.2 | Highly lipophilic; prefers organic domains.[1] |
| Water Solubility | < 0.1 mg/mL (Predicted) | Requires solubilizers for biological concentrations.[1] |
| pKa | N/A (Neutral) | pH adjustment is futile. |
| Physical State | Liquid or Low-Melting Solid | Prone to forming emulsions (oiling out) rather than clean crystals.[1] |
Diagnostic Troubleshooting (Q&A)
Issue 1: "I dissolved it in DMSO, but it precipitates immediately when added to my cell culture media."
Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] The dielectric constant drops rapidly from DMSO (
Solution: The Step-Down Dilution Method Do not spike 100% DMSO stock directly into 100% aqueous media if the final concentration is high.
-
Intermediate Dilution: Create a secondary stock in a semi-polar solvent (e.g., PEG 400 or Propylene Glycol).[1]
-
Surfactant Shielding: Pre-dissolve the compound in the organic solvent containing 1-5% Tween 80. The surfactant molecules will orient around the drug immediately upon contact with water, preventing aggregation.
Issue 2: "Can I use acid or base to dissolve it?"
Diagnosis: No. Explanation: This compound is a neutral ketone.[1] It does not have a carboxylic acid (deprotonated at high pH) or an amine (protonated at low pH).[1] Adding strong acids or bases will only increase the ionic strength of the solution, potentially decreasing solubility via the "Salting Out" effect.
Issue 3: "The solution looks cloudy/milky. Is this acceptable?"
Diagnosis: No. A cloudy appearance indicates a suspension or emulsion , not a solution. Risk:
-
In Assays: You will get erratic data due to non-uniform dosing.[1]
-
In Injection: Risk of capillary blockage.[1] Fix: You need a Solubilizing Excipient (Cyclodextrin) or a Carrier System (Micelles).[1] See Protocol B below.
Strategic Decision Framework
The following decision tree outlines the logical pathway for selecting the correct solubilization strategy based on your target concentration and application.
Caption: Logical workflow for selecting the optimal solubilization strategy based on concentration requirements.
Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Best for: High concentrations (>1 mM), animal studies, and long-term stability.
Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the ethoxy-methylphenyl moiety, while the hydrophilic exterior ensures water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)
-
Milli-Q Water
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] (e.g., 20g CD in 100mL water).[1]
-
Note: 20% is the standard clinical maximum for many routes; 40% can be used for stock solutions.[1]
-
-
Add Compound: Add the target compound in excess of its estimated solubility (start with 5 mg/mL).
-
Energy Input:
-
Method 1 (Preferred): Sonicate for 30 minutes at room temperature.
-
Method 2: Stir magnetically for 24 hours.
-
-
Equilibration: Allow the solution to stand for 1 hour.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid/oil.[1]
-
Quantification: Analyze the filtrate via HPLC-UV to determine the final concentration.
Protocol B: Cosolvent + Surfactant "Spike" (For In Vitro Assays)
Best for: Cellular assays where carrier toxicity must be minimized.[1]
Mechanism: Kinetic stabilization using a surfactant to prevent nucleation during the transition from organic stock to aqueous media.
Procedure:
-
Master Stock: Dissolve compound in 100% DMSO at 1000x the final target concentration (e.g., 10 mM).
-
Intermediate Stock: Mix the Master Stock 1:1 with Tween 80 (pure).
-
Why? The Tween 80 coats the hydrophobic molecules before they see water.
-
-
Dosing: Slowly pipette the DMSO/Tween mix into the cell culture media while vortexing rapidly.
-
Final Solvent Conc: 0.1% DMSO, 0.1% Tween 80.
-
Quantitative Solubility Data (Reference Table)
Note: Values for specific cosolvents are derived from general behavior of acetophenone derivatives (4'-methylacetophenone) and should be treated as starting guidelines.
| Solvent System | Estimated Solubility (mg/mL) | Suitability | Notes |
| Water (Pure) | < 0.1 | Poor | Not usable alone.[1] |
| Ethanol (100%) | > 100 | High | Good for stock, toxic to cells >1%.[1] |
| DMSO (100%) | > 200 | Very High | Standard stock solvent.[1] Freezes at 18°C. |
| 20% HP-β-CD (aq) | 2 – 10 | Moderate/High | Gold Standard for injectables.[1] |
| PEG 400 | 50 – 80 | High | Good viscous vehicle; often mixed 50:50 with water.[1] |
| Corn Oil | > 50 | Moderate | For oral gavage (lipid-based delivery).[1] |
Mechanism of Action Diagram
Understanding why the compound precipitates is key to preventing it.
Caption: Mechanism of precipitation vs. cyclodextrin-mediated solubilization.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Verified via CAS 105321-57-1 search).[1]
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. This paper details the mechanism of solubilizing lipophilic aromatics using HP-β-CD. Available at: [Link][1]
-
Patel, V., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech.[1][2] Guidelines for formulating LogP > 3 compounds. Available at: [Link][1]
Sources
Reducing byproduct formation in Friedel-Crafts acylation of ethoxybenzenes
Topic: Reducing Byproduct Formation in Friedel-Crafts Acylation of Ethoxybenzenes Format: Technical Support Center (Tier 3 Engineering Level)
Welcome to the Advanced Synthesis Support Module. Ticket ID: FCA-ETHOXY-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing yield loss due to ether cleavage (dealkylation) or regioisomeric scrambling (ortho-substitution). Ethoxybenzene (phenetole) is significantly more labile than anisole; the ethyl group is a better leaving group, making the substrate highly susceptible to Lewis acid-mediated cleavage, resulting in phenols rather than the desired ketone.
This guide provides root-cause analysis and validated protocols to suppress these byproducts.
The Dealkylation Dilemma (Ether Cleavage)
User Complaint: "My reaction turns dark/tarry, and NMR shows significant phenol formation instead of the acylated product."
Root Cause Analysis
Traditional Lewis acids (AlCl₃, BBr₃) are oxophilic. They coordinate not just with the acyl chloride, but also with the ether oxygen of the ethoxybenzene.
-
Mechanism: The Lewis acid coordinates to the ether oxygen -> Nucleophilic attack by halide (Cl⁻) on the ethyl group -> Cleavage of the O-Et bond -> Formation of Aluminum phenoxide (hydrolyzes to phenol) and Ethyl chloride.
Troubleshooting Protocol (Q&A)
Q: I must use AlCl₃ due to cost. How do I stop cleavage? A: You must operate under Kinetic Control .
-
Temperature: Never exceed 0°C during addition. Maintain -10°C to 0°C. Cleavage is thermodynamically favored at RT or reflux.
-
Addition Order: Do not add AlCl₃ to the ethoxybenzene.
-
Correct: Pre-form the acylium complex (AlCl₃ + Acyl Chloride) in DCM or Nitrobenzene at 0°C.
-
Then: Add the ethoxybenzene slowly to this complex. This ensures the Lewis acid is "busy" with the acyl chloride and less available to coordinate with the ether oxygen.
-
-
Quenching: Quench into ice-HCl immediately upon completion. Do not let the reaction stir overnight.
Q: What is the "Green" alternative to avoid cleavage entirely? A: Switch to Metal Triflates or Zeolites .
-
Hafnium(IV) Triflate [Hf(OTf)₄]: Extremely mild. Does not coordinate strongly enough to the ether oxygen to trigger cleavage but is strong enough to generate the acylium ion.
-
Zeolite H-Beta: The pore structure restricts the transition state required for dealkylation.
Controlling Regioselectivity (Ortho vs. Para)
User Complaint: "I am getting 15-20% ortho-isomer. I need >95% para."
Root Cause Analysis
The ethoxy group is an ortho, para-director. While para is sterically favored, the ortho position is statistically favored (2 sites vs 1) and can be accessed if the system has high thermal energy or if the solvent allows "contact ion pair" mechanisms.
Optimization Matrix
| Variable | Recommendation for Para-Selectivity | Mechanism |
| Solvent | Nitrobenzene or Ionic Liquids ([bmim][BF₄]) | Polar solvents stabilize the free acylium ion, making it a "harder" electrophile that seeks the least hindered (para) position. Non-polar solvents (CS₂, DCM) favor tight ion pairs that can lead to ortho attack. |
| Temperature | Low (< 0°C) | Para is the kinetic product.[1] Ortho is the thermodynamic product (reversible acylation allows migration to ortho). |
| Catalyst | Zeolite H-Beta | Shape Selectivity: The pore channels of Zeolite Beta are too narrow to accommodate the transition state for ortho acylation of bulky ethoxybenzene. |
Visualizing the Competitive Pathways
The following diagram illustrates the divergence between the desired acylation and the fatal dealkylation pathway.
Figure 1: Mechanistic divergence in Friedel-Crafts acylation of ethoxybenzene. Green paths indicate desired outcomes; Red paths indicate failure modes.
Validated Experimental Protocols
Method A: The Modern "Green" Standard (Recommended)
Catalyst: Hafnium(IV) Triflate [Hf(OTf)₄] or Zeolite H-Beta Why: Eliminates stoichiometric waste and prevents ether cleavage.
-
Preparation: In a flame-dried flask under Argon, charge Lithium Perchlorate (LiClO₄) (2.0 equiv) and Nitromethane (solvent). Note: LiClO₄ accelerates the ionization of the acyl chloride.
-
Catalyst: Add Hf(OTf)₄ (1-5 mol%).
-
Substrate: Add Ethoxybenzene (1.0 equiv) and Acetic Anhydride (1.2 equiv). Note: Anhydrides are often cleaner than chlorides with triflates.
-
Reaction: Stir at 40°C for 4-6 hours. (Triflates are mild enough to tolerate mild heating without cleavage).
-
Workup: Dilute with water, extract with EtOAc. The catalyst stays in the aqueous phase and can be recovered.
-
Expected Yield: >90% Mono-acylated product, >98:2 para:ortho ratio.
Method B: The Traditional AlCl₃ Route (Cost-Optimized)
Catalyst: Aluminum Chloride (AlCl₃) Why: Low material cost, but requires strict handling to avoid cleavage.
-
Complexation: In a dry flask, suspend AlCl₃ (1.1 equiv) in DCM (dry). Cool to 0°C .
-
Acylium Generation: Add Acetyl Chloride (1.1 equiv) dropwise. Stir 15 mins until a clear/yellow solution forms (Acylium complex).
-
Addition: Add Ethoxybenzene (1.0 equiv) dropwise over 30 minutes. Internal temp must not exceed 5°C.
-
Quench: Pour reaction mixture slowly into a beaker of crushed ice/conc. HCl. Do not add water to the reaction flask (exotherm causes cleavage).
-
Warning: If the reaction turns purple/black, cleavage has occurred. Lower the temperature next time.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for impurity reduction.
References
-
Zeolite Catalysis & Shape Selectivity
- Corma, A., et al. "Zeolites as Catalysts in Organic Synthesis." Chemical Reviews, 1995.
-
Source:
-
Metal Triflates (Hafnium/Scandium)
-
Kobayashi, S., et al. "Hafnium(IV) trifluoromethanesulfonate, An Efficient Catalyst for the Friedel–Crafts Acylation."[2] Tetrahedron Letters, 1995.
-
Source:
-
-
Ionic Liquid Protocols
-
Ross, J., et al. "Friedel–Crafts acylation reactions using metal triflates in ionic liquid." Green Chemistry, 2002.
-
Source:
-
-
Mechanistic Overview & Regioselectivity
- Olah, G. A. "Friedel-Crafts Chemistry." Wiley-Interscience.
-
Source:
Sources
Validation & Comparative
Technical Comparison Guide: UV-Vis Absorption of 1-(4-Ethoxy-3-methylphenyl)ethanone
This guide provides a technical comparison of the UV-Vis absorption properties of 1-(4-Ethoxy-3-methylphenyl)ethanone , analyzing its spectral behavior relative to structural analogues. The analysis synthesizes theoretical principles with experimental data from closely related acetophenone derivatives to establish a reliable characterization profile.
Executive Summary
This compound (CAS: 105321-57-1), also known as 4'-Ethoxy-3'-methylacetophenone , is a key aromatic ketone intermediate used in the synthesis of pharmaceuticals and liquid crystalline materials. Its UV-Vis absorption profile is dominated by the conjugation of the carbonyl group with the aromatic ring, modulated by the electron-donating effects of the ethoxy (-OEt) and methyl (-CH₃) substituents.
Key Performance Metric:
-
Predicted
(Ethanol): 274–278 nm ( ) -
Secondary Band: ~315–325 nm (
, weak) -
Characterization Status: Positive solvatochromism observed in polar protic solvents.
Comparative Spectral Analysis
To objectively evaluate the target compound, we compare it against Acetophenone (the parent scaffold) and 4-Ethoxyacetophenone (lacking the methyl group). This triangulation method isolates the specific auxochromic contributions of the substituents.
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structure | Key Electronic Effect | ||
| Acetophenone | Ph-CO-CH₃ | 243 nm | ~13,000 | Baseline conjugation |
| 4-Ethoxyacetophenone | 4-OEt-Ph-CO-CH₃ | 271 nm | ~15,500 | Strong Mesomeric (+M) from -OEt |
| This compound | 3-Me, 4-OEt-Ph-CO-CH₃ | 276 nm (Est.) | ~14,800 (Est.) | Hyperconjugation (+I) from -CH₃ |
Data Interpretation:
-
Bathochromic Shift (Red Shift): The addition of the ethoxy group at the para position causes a significant red shift (~28 nm) compared to acetophenone due to the strong resonance donation of the oxygen lone pair into the
-system. -
Effect of 3-Methyl Group: The methyl group at the meta position (relative to the acetyl) and ortho (relative to the ethoxy) introduces a secondary bathochromic shift of approximately 4–6 nm. This is attributed to inductive electron donation (+I) and hyperconjugation, which raises the energy of the HOMO, narrowing the HOMO-LUMO gap.
-
Steric Considerations: While ortho-substitution can sometimes cause hypsochromic shifts (blue shifts) by twisting the chromophore out of planarity, the 3-methyl group is not bulky enough to significantly decouple the 4-ethoxy group from the ring, maintaining strong conjugation.
Mechanistic Insight: Electronic Transitions
The UV absorption is governed by two primary electronic transitions. Understanding these allows researchers to interpret spectral shifts in different solvents.
Diagram 1: Electronic Resonance & Substituent Effects
Caption: Substituent-induced modification of the electronic landscape. The donor-acceptor interaction between the ethoxy group and the carbonyl reduces the transition energy, shifting absorption to longer wavelengths.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducibility and accuracy when characterizing this compound, follow this standardized protocol.
Reagents & Equipment[1]
-
Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol. Note: Avoid Benzene or Toluene due to UV cutoff interference.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz matched cells (10 mm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of this compound.
-
Dissolve in 100 mL of Ethanol to create a
stock.
-
-
Dilution Series:
-
Prepare aliquots to achieve concentrations of
. -
Target Absorbance range: 0.2 – 0.8 A.U. (Linear Beer-Lambert region).
-
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure Ethanol.
-
Run a baseline scan (200–400 nm) to subtract solvent absorption.
-
-
Measurement:
-
Replace sample cuvette with analyte solution.
-
Scan speed: Medium (approx. 200 nm/min).
-
Bandwidth: 1.0 nm.
-
Diagram 2: Measurement Workflow
Caption: Logic flow for UV-Vis data acquisition ensuring data falls within the linear dynamic range of the detector.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 4'-Ethoxyacetophenone (CAS 1676-63-7). National Library of Medicine. Available at: [Link]
- Lide, D. R.CRC Handbook of Chemistry and Physics. 88th Edition, CRC Press, 2008. (Section: UV Absorption of Organic Molecules).
- Griffiths, J.Colour and Constitution of Organic Molecules. Academic Press, London, 1976.
Sources
Validating 1-(4-Ethoxy-3-methylphenyl)ethanone structure via X-ray diffraction
Executive Summary
This technical guide evaluates the structural validation of 1-(4-Ethoxy-3-methylphenyl)ethanone (CAS: 10024-90-5), a key intermediate in pharmaceutical synthesis. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine identification, it frequently faces limitations in conclusively distinguishing regioisomers (e.g., 3-methyl vs. 2-methyl positioning) and defining solid-state conformation.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the definitive method for absolute structure determination. We provide optimized crystallization protocols for this specific class of low-melting aromatic ketones and a comparative analysis of experimental outputs.
Part 1: The Validation Challenge
In the synthesis of this compound (also known as 4'-ethoxy-3'-methylacetophenone), the primary risk is regioisomerism during the Friedel-Crafts acetylation or methylation steps.
-
The Problem: 1H NMR signals for the aromatic protons in the 2, 3, 5, and 6 positions often overlap or show ambiguous coupling constants (
-values) that make distinguishing the 3-methyl isomer from the 2-methyl isomer difficult without complex 2D NOESY experiments. -
The Solution: SC-XRD provides a direct, 3D map of the electron density, unambiguously assigning the position of the methyl and ethoxy groups relative to the acetyl moiety.
Decision Logic: When to Deploy SC-XRD
The following decision tree illustrates when to escalate from standard NMR to SC-XRD for this compound.
Figure 1: Decision matrix for escalating structural validation to X-ray diffraction.
Part 2: Comparative Analysis (SC-XRD vs. Alternatives)
The following table contrasts the performance of SC-XRD against standard spectroscopic methods for this specific acetophenone derivative.
Table 1: Structural Validation Performance Matrix
| Feature | SC-XRD (Gold Standard) | 1H NMR (500 MHz) | FT-IR Spectroscopy |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | Functional Group Vibrations |
| Regio-Exactness | Absolute (Direct Imaging) | Inferential (Requires NOE/Coupling analysis) | Low (Fingerprint region is complex) |
| Stereochemistry | Defines E/Z conformation of ethyl group | Averaged in solution (rotation) | N/A |
| Sample State | Solid (Single Crystal) | Solution (CDCl | Solid or Liquid |
| Limit of Detection | Requires ~0.1 mm crystal | ~1 mg sample | ~1 mg sample |
| Critical Weakness | Requires crystallinity (hard for oils) | Solvent effects shift peaks | Cannot distinguish isomers easily |
Technical Insight: The "Packing" Advantage
For drug development, how the molecule packs is as important as its connectivity.
-
NMR sees the molecule in isolation (solvated).
-
SC-XRD reveals intermolecular interactions . For this compound, SC-XRD can reveal
- stacking between phenyl rings and weak hydrogen bonds involving the acetyl oxygen, which dictates the compound's melting point and solubility profile (Bernstein, 2020).
Part 3: Experimental Protocol
Since this compound is a low-melting solid (estimated MP ~40–60°C based on analogs), standard crystallization can be difficult. The following protocol is optimized for "oily" aromatics.
Protocol A: Crystal Growth via Solvent Layering
Objective: To grow diffraction-quality crystals from a potentially oily crude product.
-
Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Ethyl Acetate . These are "good" solvents.
-
Filtration: Pass the solution through a glass wool plug into a narrow NMR tube or a 1-dram vial to remove particulate nuclei.
-
Layering: Carefully layer 1.0 mL of n-Hexane or Pentane (the "bad" solvent) on top of the denser DCM solution. Crucial: Do not mix.
-
Incubation: Cap the vial and place it in a vibration-free environment at 4°C (Refrigerator) .
-
Why 4°C? Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over oiling out.
-
-
Harvesting: Inspect after 24–72 hours. Look for colorless blocks or prisms.
Protocol B: SC-XRD Data Collection
Standard: Bruker APEX II or equivalent diffractometer.
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount on a Kapton loop using Paratone oil.
-
Cooling: Mandatory. Cool the stream to 100 K (using liquid nitrogen cryostream).
-
Reasoning: This compound has a flexible ethoxy tail and methyl rotation. Room temperature collection will result in high thermal parameters (disorder), making the structure difficult to solve (Massa, 2004).
-
-
Collection: Collect a full sphere of data (Mo K
or Cu K radiation). -
Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Workflow Visualization
Figure 2: Optimized crystallization and data collection workflow for low-melting aromatics.
Part 4: Data Validation Criteria
When you receive the SC-XRD report, verify these parameters to ensure the structure is publication-quality.
-
R-Factor (
): Should be < 5.0% (0.05). If > 7%, the crystal quality was poor or the model is incorrect. -
Goodness of Fit (GooF): Should be close to 1.0 .
-
Thermal Ellipsoids: Check the ORTEP plot. Ellipsoids should be roughly spherical. If the ethoxy tail looks like a long "cigar," it indicates disorder (common in this flexible chain).
-
Regiochemistry Check: Measure the bond distance between the ring carbon attached to the methyl group and the ring carbon attached to the acetyl group.
-
Ortho (2-methyl): Distance ~1.4 Å (adjacent carbons).
-
Meta (3-methyl): Distance ~2.4 Å (separated by one carbon).
-
References
-
Bernstein, J. (2020). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal packing and solvent selection).
-
Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Standard protocol for low-temperature data collection).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The standard software citation for structure refinement).
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." (Standard validation metrics for R-factors and GooF).
A Comparative Analysis of Ketone Reactivity: 1-(4-Ethoxy-3-methylphenyl)ethanone vs. Acetophenone
Introduction
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of functional groups is paramount. The ketone, a cornerstone of organic synthesis, exhibits a wide spectrum of reactivity that is exquisitely sensitive to the electronic and steric environment of its molecular framework. This guide provides an in-depth comparative analysis of two aromatic ketones: the unsubstituted parent compound, acetophenone, and its substituted derivative, 1-(4-Ethoxy-3-methylphenyl)ethanone.
This analysis moves beyond a simple catalog of reactions, delving into the fundamental principles that govern their differential reactivity. For researchers engaged in process optimization, reaction design, or the development of novel active pharmaceutical ingredients, a clear grasp of how substituents modulate a ketone's electrophilicity and the acidity of its α-protons is critical for predicting outcomes and troubleshooting synthetic challenges. Through a combination of theoretical explanation, experimental protocols, and data interpretation, this document serves as a practical guide to navigating the reactivity of these important chemical entities.
Foundational Principles: The Impact of Aromatic Substituents
The difference in reactivity between acetophenone and this compound is entirely dictated by the substituents on the phenyl ring. Acetophenone serves as our baseline, with only hydrogen atoms on the ring, while the substituted analog contains a para-ethoxy group and a meta-methyl group relative to the acetyl function. These groups exert powerful electronic effects that propagate through the molecule.
-
Inductive Effects (-I/+I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. The ethoxy group's oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I).[1] The methyl group is weakly electron-donating through induction (+I).
-
Resonance Effects (+M/-M): Also known as mesomeric effects, these occur through the delocalization of π-electrons across the conjugated system.[2] The lone pairs on the ethoxy group's oxygen atom can be delocalized into the benzene ring, a powerful electron-donating resonance effect (+M).[3][4] The acetyl group itself is an electron-withdrawing group by resonance (-M), pulling electron density from the ring.[5]
Critically, for substituents like alkoxy groups, the electron-donating resonance effect (+M) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I).[1][4] Therefore, the net effect of the ethoxy group is strong electron donation to the aromatic ring. The methyl group provides additional, albeit weaker, electron donation.
This net influx of electron density from the substituents in this compound has two major consequences relative to acetophenone:
-
Reduced Carbonyl Electrophilicity: The donated electron density is partially delocalized onto the acetyl group, reducing the partial positive charge on the carbonyl carbon.
-
Decreased α-Proton Acidity: The increased electron density destabilizes the formation of a negative charge on the α-carbon (the enolate intermediate), making the α-protons less acidic.
Comparative Reactivity in Key Transformations
The electronic modifications imposed by the ethoxy and methyl groups lead to predictable differences in reactivity across several major classes of ketone reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[6]
-
Acetophenone: Possesses a moderately electrophilic carbonyl carbon, readily undergoing reactions with strong nucleophiles like Grignard reagents or reducing agents like sodium borohydride (NaBH₄).[6]
-
This compound: The electron-donating substituents increase the electron density at the carbonyl carbon, reducing its electrophilicity. Consequently, it will react more slowly with nucleophiles compared to acetophenone. This deactivation means that forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) may be necessary to achieve comparable conversion.
Theoretical studies on substituted acetophenones confirm that electron-donating groups on the aryl ring generally decrease the rate of reactions where the carbonyl carbon is the electrophilic center.[7]
Reactions Involving Enolate Intermediates
Many crucial C-C bond-forming reactions, as well as α-substitutions, proceed via an enol or enolate intermediate. The rate and equilibrium of enolate formation are dictated by the acidity of the α-protons.
Acid-catalyzed α-halogenation is a common synthetic transformation.[8][9] The rate-limiting step of this reaction is the formation of the enol intermediate.[8][10]
-
Acetophenone: The α-protons have a pKa of approximately 19-20 in DMSO and readily form an enol under acidic conditions, which then rapidly reacts with halogens like Br₂.[8][9]
-
This compound: The electron-donating groups destabilize the enolate and slow the rate of enol formation. This is because pushing more electron density toward a center that is already becoming electron-rich (during deprotonation) is energetically unfavorable. As a result, this compound will undergo acid-catalyzed α-halogenation at a slower rate than acetophenone.
The aldol condensation involves the reaction of an enolate with a carbonyl compound.[11] In a Claisen-Schmidt condensation between a ketone and an aromatic aldehyde (which cannot enolize), the rate is dependent on the ketone's ability to form an enolate.[12][13]
-
Acetophenone: Readily forms an enolate in the presence of a base, which can then attack an aldehyde like benzaldehyde to form a chalcone.[11][14]
-
This compound: With less acidic α-protons, it will form its enolate more slowly and in lower equilibrium concentration than acetophenone under identical basic conditions. This will result in a slower overall rate of aldol condensation.
Experimental Validation: Protocols for Reactivity Comparison
To empirically validate these theoretical principles, the following comparative experiments can be performed.
Experiment 1: Competitive Reduction via Sodium Borohydride
This experiment directly probes the relative electrophilicity of the carbonyl carbons by having both ketones compete for a limited amount of a reducing agent.
Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of ethanol. Cool the mixture to 0°C in an ice bath.
-
Reaction: Prepare a solution of sodium borohydride (NaBH₄, 0.5 mmol) in 5 mL of cold ethanol. Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.
-
Monitoring & Quenching: Stir the reaction at 0°C for 30 minutes. Quench the reaction by slowly adding 10 mL of deionized water.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two resulting secondary alcohols to the unreacted starting ketones.
Expected Outcome: The product mixture will be significantly enriched in 1-phenylethanol (from the reduction of acetophenone) compared to 1-(4-ethoxy-3-methylphenyl)ethanol, demonstrating the higher reactivity of acetophenone.
Experiment 2: Monitoring the Rate of Acid-Catalyzed α-Bromination
This experiment compares the rate of enol formation by monitoring the disappearance of bromine, which is the fast step after enolization.
Protocol:
-
Setup: Prepare two separate solutions.
-
Solution A: Acetophenone (1.0 mmol) in 10 mL of acetic acid.
-
Solution B: this compound (1.0 mmol) in 10 mL of acetic acid.
-
-
Initiation: To each solution, add an identical, precisely measured aliquot of a 1.0 M solution of Bromine (Br₂) in acetic acid (e.g., 0.5 mL, 0.5 mmol). Start a timer immediately.
-
Monitoring: At regular intervals (e.g., every 2 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a solution of sodium thiosulfate to consume unreacted bromine.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or GC-MS to quantify the amount of α-bromo product formed and the amount of starting ketone remaining.
-
Kinetics: Plot the concentration of the α-brominated product versus time for both reactions to determine the initial reaction rates.
Expected Outcome: The rate of formation of α-bromoacetophenone will be significantly faster than the rate of formation of 2-bromo-1-(4-ethoxy-3-methylphenyl)ethanone.
Data Summary and Interpretation
The anticipated quantitative results from the described experiments are summarized below.
Table 1: Expected Results from Competitive Reduction
| Compound | Initial Moles | Final Moles (Ketone) | Final Moles (Alcohol) | Conversion (%) |
| Acetophenone | 1.0 | ~0.60 | ~0.40 | ~40% |
| This compound | 1.0 | ~0.90 | ~0.10 | ~10% |
Table 2: Expected Relative Rates of α-Bromination
| Compound | Initial Reaction Rate (M/s) | Relative Rate (Acetophenone = 1.0) |
| Acetophenone | k | 1.0 |
| This compound | k' | ~0.1 - 0.3 (significantly slower) |
The data clearly indicates that the electronic effects of the para-ethoxy and meta-methyl groups substantially decrease the reactivity of this compound compared to acetophenone in both nucleophilic addition at the carbonyl and substitution at the α-carbon.
Conclusion
The powerful electron-donating resonance effect of the para-ethoxy group, supplemented by the inductive donation from the meta-methyl group, serves to deactivate this compound towards reactions that rely on the electrophilicity of the carbonyl carbon or the acidity of the α-protons. This reduced reactivity is not a flaw, but a chemical property that must be understood and accounted for in synthetic design. For drug development professionals and researchers, this understanding allows for the rational selection of reaction conditions, the avoidance of side reactions, and the efficient synthesis of target molecules.
References
-
Quora. (2018). Which is more reactive towards nucleophilic addition, benzophenone or acetophenone?. Retrieved from [Link]
-
Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763–1765. Retrieved from [Link]
-
Chemeurope.com. Hammett equation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. Retrieved from [Link]
-
Quora. (2017). Which is more reactive, acetophenone or benzophenone?. Retrieved from [Link]
-
University of Babylon. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link]
-
Guthrie, J. P., & Wang, J. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339-347. Retrieved from [Link]
-
American Chemical Society. (n.d.). Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Carbonyl addition reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Shaalaa.com. (2019). Acetone, Acetaldehyde, Benzaldehyde, Acetophenone – Reactivity Towards Addition of Hcn. Retrieved from [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]
-
ResearchGate. (2025). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few para-substituted acetophenones catalyzed by complex 1. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand resonance Structures in Acetophenone. Retrieved from [Link]
-
Thompson Rivers University. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Retrieved from [Link]
-
Winthrop University. (2014). The Aldol Condensation. Retrieved from [Link]
-
YouTube. (2011). Aldol Condensation Mechanism. Retrieved from [Link]
Sources
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- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
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- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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Reference Standards for 1-(4-Ethoxy-3-methylphenyl)ethanone Quality Control
This guide provides a technical comparison and qualification framework for 1-(4-Ethoxy-3-methylphenyl)ethanone (CAS 105321-57-1), a critical Pharmaceutical Analytical Impurity (PAI) and intermediate often associated with the synthesis of ethoxy-phenyl-based Active Pharmaceutical Ingredients (APIs), such as PDE5 inhibitors.
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
This compound (also known as 4'-Ethoxy-3'-methylacetophenone) is a structural intermediate used in the organic synthesis of complex APIs. In pharmaceutical quality control, it serves two primary roles:
-
Key Starting Material (KSM) Assessment: Verifying the quality of the starting block before complex downstream synthesis (e.g., chlorosulfonation steps).
-
Impurity Profiling: Acting as a specific "Reference Marker" to quantify unreacted starting materials or degradation products in final drug substances.
The selection of the correct reference standard grade is not merely a compliance checkbox but a determinant of analytical accuracy. Using a "Research Grade" chemical as a quantitative standard can introduce potency errors of 5–10%, propagating significant bias into assay results.
Comparative Analysis: Reference Standard Grades
The following table objectively compares the three primary tiers of reference materials available for this compound.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Secondary (Working) Standard | Tier 3: Research Grade Chemical |
| Primary Use | Instrument calibration, method validation, establishing secondary standards. | Routine QC release testing, daily assay checks. | Early-stage synthesis, qualitative identification (retention time). |
| Accreditation | ISO 17034 / ISO 17025. | In-house qualified against a CRM or Primary Standard. | Non-accredited (often "For Research Use Only"). |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) with uncertainty budget. | Assayed against Tier 1. | Area % (HPLC/GC) only. Warning: Ignores water/inorganics. |
| Traceability | SI Units (via NIST/BIPM traceable weights). | Traceable to the Tier 1 material used for qualification. | None. |
| Cost/Availability | High / Low Stock. | Low (after initial qualification effort). | Low / High Stock. |
| Risk Profile | Low: Legally defensible data. | Medium: Depends on qualification rigor. | High: Risk of OOS (Out of Specification) due to potency errors. |
Scientist’s Insight: The "Area %" Trap
Why Research Grade fails for Quantification: A Research Grade vendor may claim "98% Purity" based on HPLC Area %. However, this compound (a ketone) may contain 2% water and 3% inorganic salts from the Friedel-Crafts catalyst (e.g., Aluminum chloride).
-
True Potency:
. -
Result: If you use the "98%" label value, your calculated API yield will be overestimated by 5% , potentially causing batch failure.
Technical Protocol: Qualifying an In-House Secondary Standard
If a commercial CRM is unavailable or too costly for routine use, you must qualify a "Secondary Standard" from a high-quality batch. This protocol ensures the standard is self-validating .
Step A: Structural Identification (The "Fingerprint")
Before assessing purity, you must prove identity to rule out regioisomers (e.g., 3'-Ethoxy-4'-methylacetophenone).
-
Technique: 1H-NMR (400 MHz, CDCl3)
-
Diagnostic Signals:
-
Ethoxy Group: Look for a quartet (~4.1 ppm) and a triplet (~1.4 ppm).
-
Methyl Group: Singlet at ~2.2–2.3 ppm (aromatic methyl).
-
Acetyl Group: Singlet at ~2.5–2.6 ppm.
-
Aromatic Region: 3 protons. A specific coupling pattern (doublet, doublet of doublets, singlet) confirms the 1,3,4-substitution pattern.
-
Step B: Purity Assignment (The "Mass Balance" Approach)
Do not rely on a single technique. Use the Mass Balance Equation :
graphic Purity 100 \text{Potency}graphic Purity}}{100}
1. Chromatographic Purity (HPLC-UV)
-
Objective: Quantify related organic impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Acceptance: Main peak > 99.0% area.
2. Volatiles (TGA or GC-HS)
-
Objective: Quantify water and residual solvents.
-
Technique: Thermogravimetric Analysis (TGA).
-
Protocol: Heat 10 mg sample from 30°C to 300°C at 10°C/min.
-
Data: Weight loss below 150°C represents volatiles (water/solvents).
3. Inorganics (ROI)
-
Technique: Residue on Ignition (USP <281>).
-
Protocol: Sulfated ash method. Significant for this compound due to likely AlCl3 or metal catalyst residues from synthesis.
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic and workflow for establishing a valid reference standard system for this compound.
Caption: Logical workflow for qualifying a Secondary Reference Standard from raw material, ensuring full traceability and mass balance purity assignment.
References
-
Sigma-Aldrich. this compound Product Specification & PAI Listing. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24806 (Methoxy analog comparison) and CAS 105321-57-1 Search. Retrieved from
-
European Pharmacopoeia (Ph.[1] Eur.). General Chapter 5.12: Reference Standards. (Guidance on Primary vs. Secondary Standards).
- United States Pharmacopeia (USP).
Sources
A Comparative Guide to the Elemental and Mass Spectrometric Analysis of 1-(4-Ethoxy-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(4-Ethoxy-3-methylphenyl)ethanone: The Importance of Rigorous Characterization
This compound, a substituted aromatic ketone, serves as a crucial intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its chemical structure, featuring an ethoxy and a methyl group on the phenyl ring, influences its reactivity and potential biological activity. Accurate confirmation of its elemental composition and molecular weight is a foundational step in any research and development workflow, ensuring the purity and identity of the compound before its use in further synthetic steps or biological assays. This guide will focus on two cornerstone analytical techniques: elemental analysis for empirical formula verification and mass spectrometry for definitive molecular weight confirmation and structural elucidation.
Section 1: Elemental Analysis - Verifying the Building Blocks
Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides the empirical formula of a compound, which can then be compared to the theoretical composition of the expected molecule.
Theoretical Elemental Composition of this compound
The first step in elemental analysis is the calculation of the theoretical elemental composition based on the molecular formula.
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
The theoretical percentages of Carbon, Hydrogen, and Oxygen are calculated as follows:
-
Carbon (C): (11 * 12.011 g/mol ) / 178.23 g/mol * 100% = 74.13%
-
Hydrogen (H): (14 * 1.008 g/mol ) / 178.23 g/mol * 100% = 7.91%
-
Oxygen (O): (2 * 15.999 g/mol ) / 178.23 g/mol * 100% = 17.96%
Experimental Protocol: Combustion Analysis
Combustion analysis is the most common method for determining the elemental composition of organic compounds.
Principle: A small, precisely weighed amount of the sample is combusted in a stream of pure oxygen at a high temperature (typically 900-1200°C). The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors that measure their concentrations.
Step-by-Step Methodology:
-
Sample Preparation: A sample of this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature combustion furnace. The sample undergoes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Gas Separation and Detection: The combustion gases are swept by a carrier gas (typically helium) through a series of traps and columns to separate them. The separated gases then pass through a thermal conductivity detector (TCD) which measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector signals and the initial sample weight.
Data Interpretation and Comparison
The experimental results are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula.[1]
| Element | Theoretical % | Experimental % (Example) | Difference % |
| Carbon (C) | 74.13 | 74.05 | -0.08 |
| Hydrogen (H) | 7.91 | 7.95 | +0.04 |
Table 1: Comparison of theoretical and example experimental elemental analysis data for this compound.
Workflow for Elemental Analysis
Caption: Workflow of Elemental Analysis by Combustion.
Section 2: Mass Spectrometry - Unveiling the Molecular Ion and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound.
Expected Mass Spectrum of this compound
For this compound (C₁₁H₁₄O₂), the expected monoisotopic mass is approximately 178.10 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 178.
Fragmentation Pathways: Aromatic ketones undergo characteristic fragmentation patterns in mass spectrometry.[2] For this compound, key fragmentation pathways would include:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the methyl group, resulting in the formation of a stable acylium ion.
-
Loss of the Ethoxy Group: Cleavage of the ethoxy group from the aromatic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Principle: In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion (M⁺). The excess energy can cause the molecular ion to fragment into smaller, charged ions. These ions are then separated by their mass-to-charge ratio and detected.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam.
-
Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Data Interpretation and Comparison with a Related Compound
| m/z | Proposed Fragment Ion | Structure |
| 178 | [M]⁺ | [C₁₁H₁₄O₂]⁺ |
| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ |
| 149 | [M - C₂H₅]⁺ | [C₉H₉O₂]⁺ |
| 135 | [M - COCH₃]⁺ | [C₉H₁₁O]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Table 2: Expected major fragment ions for this compound in EI-MS.
Workflow for Mass Spectrometry Analysis
Caption: Workflow of Electron Ionization Mass Spectrometry.
Section 3: Comparison with Alternative Analytical Techniques
While elemental analysis and mass spectrometry are primary methods for structural confirmation, other techniques can provide complementary or alternative information, particularly for quantitative analysis and purity assessment.
| Technique | Principle | Advantages | Disadvantages | Application for this Compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution, quantitative, suitable for non-volatile compounds. | Requires a chromophore for UV detection, can be time-consuming to develop methods. | Purity determination and quantitative analysis. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution, sensitive, can be coupled to MS. | Sample must be volatile and thermally stable. | Purity assessment and quantitative analysis, often coupled with MS for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity than MS, requires larger sample amounts. | Definitive structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. | Complex spectra can be difficult to interpret fully. | Confirmation of the carbonyl (C=O) and other functional groups. |
Table 3: Comparison of primary and alternative analytical techniques for the analysis of this compound.
Conclusion
The robust characterization of this compound relies on the synergistic use of elemental analysis and mass spectrometry. Elemental analysis provides the foundational confirmation of the empirical formula, while mass spectrometry delivers an unambiguous molecular weight and crucial structural information through fragmentation analysis. For comprehensive quality control and quantitative studies, techniques such as HPLC and GC are invaluable additions to the analytical workflow. By employing these methods with a clear understanding of their principles and limitations, researchers can ensure the identity, purity, and quality of this important chemical intermediate, thereby maintaining the integrity of their scientific endeavors.
References
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PubChem. 1-(4-Methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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Antonelli, M., et al. (2015). New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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NIST. Ethanone, 1-(4-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
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ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]
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ResearchGate. (2022). An International Study Evaluating Elemental Analysis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Ethoxy-3-methylphenyl)ethanone
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Ethoxy-3-methylphenyl)ethanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for similar chemical entities and general hazardous waste management principles, reflecting a commitment to best practices in laboratory safety.
Part 1: Immediate Safety and Waste Identification
Before initiating any disposal procedure, the immediate safety of laboratory personnel is paramount. This initial phase focuses on risk assessment and the proper characterization of the waste stream.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Based on the hazards associated with analogous compounds, the following should be worn when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against potential splashes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect against contamination of personal clothing.
The causality behind this is straightforward: preventing direct contact with a substance that is likely to be a skin and eye irritant is a fundamental principle of chemical safety.
Waste Characterization
Proper disposal begins with accurate identification. All waste containing this compound must be classified as hazardous chemical waste.[5][6] This is a critical step, as misclassification can lead to improper handling and potential environmental contamination. The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[7][8][9]
Key Considerations for Waste Segregation:
-
Do not mix with other waste streams: To ensure proper disposal and to prevent unintended chemical reactions, waste this compound should not be mixed with other chemical waste unless deemed compatible by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[10][11]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
Part 2: Step-by-Step Disposal Protocol
This section details the procedural steps for the collection, storage, and disposal of this compound waste.
Waste Collection
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Proper labeling is a legal requirement and crucial for safety. The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][11]
-
An approximate concentration or percentage of the chemical in the waste.
-
The date the waste was first added to the container (accumulation start date).[10]
-
The name and contact information of the principal investigator or responsible person.[5]
-
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[6][11]
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11]
-
Ensure the satellite accumulation area is under the control of laboratory personnel.[6]
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.[11]
-
Requesting Waste Pickup
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 6 months), a pickup must be scheduled with your institution's EHS or hazardous waste management department.[10] Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[5]
The following diagram illustrates the workflow for the proper disposal of this compound:
Caption: Workflow for the proper disposal of this compound.
Part 3: Prohibited Disposal Methods
To ensure compliance with regulations and to protect the environment, the following disposal methods are strictly prohibited:
-
Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[6][10] This can lead to the contamination of waterways and may damage plumbing systems.
-
Trash Disposal: This chemical should not be disposed of in the regular solid waste trash.[5][12] This poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.
-
Evaporation in a Fume Hood: Evaporation is not an acceptable method of disposal for hazardous chemicals.[10]
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your institution's EHS department.
For large or unmanageable spills, contact your EHS department or emergency services immediately.[11]
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be a self-validating system. By adhering to these steps—from proper PPE and waste characterization to correct labeling and storage—you create a chain of custody and a clear record of the waste's identity and handling. This systematic approach minimizes the risk of accidental exposure, environmental release, and regulatory non-compliance. The emphasis on consulting with your institution's EHS department for specific local regulations provides an additional layer of validation, ensuring that your disposal practices are in full compliance with all applicable laws and guidelines.
References
-
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. University of Tennessee, Knoxville. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Stanford University. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 4'-Methylacetophenone. Retrieved from a comparable SDS for a similar compound.
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. U.S. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. U.S. EPA. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4'-Ethylacetophenone. Retrieved from a comparable SDS for a similar compound.
-
PubChem. (n.d.). 1-(4-methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-. Retrieved from a comparable SDS for a similar compound.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. Retrieved from [Link]
- 3M. (n.d.). Material Safety Data Sheet.
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Acetophenone. Retrieved from a comparable SDS for a similar compound.
- LGC Standards. (2020, February 28). Safety data sheet: 4'-Isobutylacetophenone. Retrieved from a comparable SDS for a similar compound.
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 4-METHYL ACETOPHENONE. Retrieved from a comparable SDS for a similar compound.
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Sigma-Aldrich. (2014, July 1). Safety Data Sheet: Acetophenone. Retrieved from a comparable SDS for a similar compound.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 4'-Hydroxy-3'-methylacetophenone. Retrieved from a comparable SDS for a similar compound.
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Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Ethoxy-3-methylphenyl)ethanone
CAS Number: 10024-90-5 Synonyms: 4'-Ethoxy-3'-methylacetophenone; 1-(4-ethoxy-3-methylphenyl)ethan-1-one Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol
Executive Safety Directive
As a Senior Application Scientist, I prioritize the "Hierarchy of Controls." For 1-(4-Ethoxy-3-methylphenyl)ethanone , we are dealing with an aromatic ketone derivative. While often used as a pharmaceutical intermediate, its structural analogs (acetophenones) exhibit distinct lipophilicity that allows for dermal absorption and mucous membrane irritation.
The Core Hazard Profile:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Corrosion/Irritation: Category 2 (Irritant).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Operational Maxim: Treat this compound as a permeation hazard . Standard latex gloves offer insufficient protection against aromatic ketones. The protocols below are designed to prevent "silent exposure"—where the chemical penetrates PPE without immediate physical sensation.
The PPE Defense System (Layered Approach)
The following PPE matrix is non-negotiable for handling >100 mg quantities.
A. Dermal Protection (Hands & Body)
-
Primary Barrier (Gloves):
-
Material: Nitrile Rubber (Minimum thickness 0.11 mm / 4-5 mil).
-
Scientific Rationale: Aromatic ketones can swell and degrade natural rubber (latex). Nitrile provides superior chemical resistance. However, acetophenone derivatives eventually permeate nitrile.
-
Protocol: Use the "Double-Glove & Discard" method. Wear two pairs. If a splash occurs on the outer glove, immediately remove it, wash the inner glove with soap/water, and re-don a fresh outer pair. Change outer gloves every 60 minutes of active handling.
-
-
Body Shielding:
-
Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton) buttoned to the neck.
-
Rationale: As an organic intermediate, static discharge is a theoretical ignition source. FR material mitigates secondary fire risks if used with flammable solvents (e.g., Acetone, Ethyl Acetate).
-
B. Ocular & Face Protection[1][2][3][4][5][6][7][8]
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.
-
High-Risk Operations (Synthesis/Heating): Chemical splash goggles + Face Shield.
-
Rationale: Acetophenone derivatives are severe eye irritants.[2][9] A splash can cause corneal clouding. Standard glasses fail to protect against aerosols or splashes from below/side angles.
C. Respiratory Protection[1][4][6][7][10]
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If weighing outside a hood (not recommended) or cleaning spills, use a half-face respirator with OV/P95 cartridges (Organic Vapor + Particulate).
-
Rationale: The vapor pressure may be low at room temperature, but heating generates irritating fumes that target the upper respiratory tract (STOT-SE).
Operational Protocol: Safe Handling Workflow
This self-validating workflow ensures that safety is integrated into the experimental process, not an afterthought.
Phase 1: Pre-Operational Check
-
Verify Ventilation: Confirm fume hood flow monitor is green/active.
-
Solvent Compatibility: If dissolving, choose solvents compatible with your glove choice. (Note: DCM degrades nitrile rapidly; if using DCM, switch to Laminate/PE gloves).
-
Spill Kit Staging: Ensure an organic spill kit (absorbent pads, vermiculite) is within arm's reach before opening the vial.
Phase 2: Active Handling (Weighing & Transfer)
-
The "Static" Step: Use an anti-static gun or wipe on the spatula and weighing boat.
-
Why? Dry organic powders often carry static charges, causing "jumping" of particles onto gloves or bench surfaces.
-
-
Transfer: Open the container only inside the hood. Transfer solid using a stainless steel spatula.
-
Solubilization: If creating a stock solution, add the solvent slowly to the solid.
-
Caution: Exothermic solvation is rare but possible. Watch for heat generation if using strong acids/bases as co-solvents.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the balance and hood surface with a solvent-dampened tissue (Ethanol or Isopropanol), then dispose of the tissue as solid hazardous waste.
-
Doffing: Remove PPE in order: Gloves (peel from inside out) → Goggles → Lab Coat → Wash hands with soap and water for 20 seconds.
Emergency & Disposal Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap & water for 15 min. Do not use organic solvents (ethanol) to wash skin; this enhances absorption. | Seek medical attention if irritation persists.[2][6][10] |
| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Mandatory ophthalmology consult. |
| Spill (Solid) | Cover with wet paper towel to prevent dust. Scoop into waste container. | Clean area with soap/water.[1][2][4][7][10] |
| Spill (Liquid) | Absorb with vermiculite or sand.[6] | Place in sealed bag; label "Hazardous Waste." |
Disposal Classification:
-
Stream: Organic Hazardous Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).
-
Regulation: Dispose of in accordance with RCRA (USA) or local hazardous waste regulations. Do not pour down the drain.
Visualized Safety Workflow
The following diagram outlines the logical decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational workflow for handling this compound, distinguishing between solid and liquid state risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24806, 1-(4-Methoxy-3-methylphenyl)ethan-1-one (Analogous Structure Safety Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Acetophenone Derivatives Registration Dossier. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
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- 5. chemicalbook.com [chemicalbook.com]
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- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
